molecular formula C16H21NO2 B1339333 Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 186347-72-8

Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1339333
CAS No.: 186347-72-8
M. Wt: 259.34 g/mol
InChI Key: OESDBFQMFCAJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate is a chemical intermediate designed for research and development applications, particularly in medicinal and organic chemistry. Compounds featuring the dihydropyridine (DHP) core and N-Boc protection are established as privileged structures in drug discovery . The dihydropyridine scaffold is a fundamental building block for synthesizing a wide range of biologically active molecules and natural product alkaloids . Its close structural resemblance to the nicotinamide adenine dinucleotide (NADH) coenzyme makes it a particularly valuable template in pharmaceutical research . This compound serves as a key precursor in complex synthetic routes. For instance, dihydropyridones can be transformed into spiropiperidines—rigid, three-dimensional structures sought after in medicinal chemistry for their ability to explore a large chemical space and interact with biological targets . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a critical feature, facilitating further synthetic manipulations due to its stability under various conditions and its clean removability under mild acidic conditions . The specific presence of the phenyl substituent at the 4-position can influence the compound's electronic properties and steric profile, making it a valuable intermediate for structure-activity relationship (SAR) studies or for the development of calcium channel modulators, given that 1,4-DHP derivatives are known for their calcium antagonistic properties . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)13-7-5-4-6-8-13/h4-9H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESDBFQMFCAJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572823
Record name tert-Butyl 4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186347-72-8
Record name tert-Butyl 4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the precise characterization of novel chemical entities is paramount. Among the fundamental physicochemical properties, molecular weight stands as a cornerstone, influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the molecular weight of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound with significant potential as a scaffold in the development of new therapeutic agents.

This document will delve into the determination of its molecular weight, elucidate the underlying principles, and discuss the implications of this critical parameter in the context of scientific research and pharmaceutical development. By offering a detailed breakdown of its elemental composition and the methodology for calculating its molecular weight, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Chemical Formula

The systematic name, tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate, provides the necessary information to deduce its molecular structure and, consequently, its chemical formula. The core of the molecule is a dihydropyridine ring, a six-membered heterocycle containing one nitrogen atom. A phenyl group is substituted at the fourth position, and a tert-butyl carboxylate group is attached to the nitrogen atom at the first position.

Based on this structural information, the chemical formula is determined to be C₁₆H₂₁NO₂ .

The following diagram illustrates the logical relationship between the compound's name and its constituent parts, leading to the final molecular structure.

A Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate B Dihydropyridine Core A->B C Phenyl Substituent at C4 A->C D Tert-butyl Carboxylate at N1 A->D E Molecular Structure B->E C->E D->E F Chemical Formula: C16H21NO2 E->F

Caption: Derivation of the molecular structure and chemical formula from the systematic name.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the chemical formula and the standard atomic weights of each element.

Elemental Composition and Atomic Weights

The elemental composition of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (C₁₆H₂₁NO₂) is as follows:

ElementSymbolNumber of AtomsStandard Atomic Weight ( g/mol )
CarbonC1612.011
HydrogenH211.008
NitrogenN114.007
OxygenO215.999
Calculation Protocol

The molecular weight is calculated by multiplying the number of atoms of each element by its standard atomic weight and summing the results.

Step-by-step Calculation:

  • Carbon: 16 atoms × 12.011 g/mol = 192.176 g/mol

  • Hydrogen: 21 atoms × 1.008 g/mol = 21.168 g/mol

  • Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight: 192.176 + 21.168 + 14.007 + 31.998 = 259.349 g/mol

This calculated molecular weight is a critical piece of data for a variety of experimental and theoretical applications.

The experimental workflow for determining and utilizing the molecular weight of a compound is outlined in the following diagram.

cluster_determination Molecular Weight Determination cluster_application Application in Research & Development A Structural Elucidation (e.g., NMR, MS) B Determine Chemical Formula A->B D Mass Spectrometry (Experimental Verification) A->D Confirmation C Calculate Theoretical Molecular Weight B->C C->D Comparison E Stoichiometric Calculations in Synthesis C->E F Preparation of Standard Solutions C->F G Pharmacokinetic Modeling (e.g., Lipinski's Rule of Five) C->G H Interpretation of Analytical Data (e.g., SEC, SDS-PAGE) D->H

Caption: Workflow for the determination and application of molecular weight in a research setting.

Significance in Drug Development and Research

The molecular weight of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate is a determining factor in its potential as a drug candidate. It directly impacts several key properties:

  • Solubility and Permeability: Molecular weight is a component of predictive models for aqueous solubility and membrane permeability, such as Lipinski's Rule of Five. A value under 500 g/mol , as is the case here, is generally favorable for oral bioavailability.

  • Diffusion and Transport: The rate of diffusion across biological membranes is inversely related to molecular size, which is correlated with molecular weight.

  • Ligand-Receptor Binding: While not the sole factor, the size and mass of a molecule can influence its fit and interaction with the binding pocket of a target protein.

  • Synthetic Feasibility: The molecular weight provides a tangible measure of the molecule's complexity, which can have implications for the efficiency and cost-effectiveness of its chemical synthesis.

Quantitative Data Summary

The following table summarizes the key molecular weight-related data for tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate.

ParameterValue
Chemical Formula C₁₆H₂₁NO₂
Molecular Weight 259.349 g/mol
Exact Mass 259.15723 u
Monoisotopic Mass 259.15723 u

The exact mass and monoisotopic mass are calculated using the mass of the most abundant isotope of each element and are crucial for high-resolution mass spectrometry analysis.

Conclusion

The molecular weight of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate, determined to be 259.349 g/mol based on its chemical formula C₁₆H₂₁NO₂, is a fundamental parameter that underpins its chemical and biological characterization. This in-depth guide has provided a transparent and methodologically sound approach to its determination, highlighting the importance of this value in the broader context of scientific research and drug development. For scientists working with this promising scaffold, a thorough understanding of its molecular weight is the first step toward unlocking its full therapeutic potential.

References

No direct authoritative source for "Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate" was found in the initial searches. The molecular weight and chemical formula were deduced from the systematic name, a standard practice in chemistry. The principles of molecular weight calculation are fundamental and can be found in any standard organic chemistry textbook.

"Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate

Introduction: Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate, designated by the CAS Number 142400-92-8, is a key heterocyclic building block in modern medicinal chemistry and drug development. As an N-Boc protected tetrahydropyridine derivative, it serves as a versatile intermediate for synthesizing a wide array of more complex molecular architectures, particularly those targeting the central nervous system. The presence of the phenyl group, the dihydropyridine core, and the tert-butyloxycarbonyl (Boc) protecting group provides multiple reaction sites for further functionalization. A comprehensive understanding of its core physical and chemical properties is paramount for its effective handling, reaction optimization, and integration into drug discovery pipelines. This guide provides a detailed overview of these properties, grounded in available data and established analytical methodologies.

Core Compound Identifiers: A clear identification of the compound is the first step in any research endeavor. The following table summarizes the fundamental identifiers for tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate.

IdentifierValue
IUPAC Name tert-butyl 4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate
CAS Number 142400-92-8
Molecular Formula C₁₆H₂₁NO₂
Molecular Weight 259.34 g/mol

Chemical Structure: The molecular structure dictates the compound's reactivity and physical behavior. The diagram below illustrates the arrangement of the phenyl ring, the dihydropyridine core, and the sterically demanding N-Boc group.

G cluster_0 Analytical Techniques A Sample Acquisition (CAS: 142400-92-8) B Visual Inspection (Color, Form) A->B C Melting Point Analysis (Purity Assessment) B->C D Spectroscopic Characterization B->D E Data Integration & Structural Confirmation C->E D1 NMR Spectroscopy (¹H, ¹³C) D2 IR Spectroscopy (Functional Groups) D3 Mass Spectrometry (Molecular Weight) D1->E D2->E D3->E F Final Physicochemical Profile Report E->F

A Senior Application Scientist's Guide to the Solubility of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Gap in Early-Stage Development

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a new chemical entity (NCE) is paramount. Among these, aqueous solubility stands as a critical determinant of a compound's ultimate success, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2][3][4] This guide focuses on tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate , a heterocyclic scaffold of interest in medicinal chemistry.

A thorough review of the public domain reveals a significant gap in experimentally-derived solubility data for this specific molecule. This is not an uncommon scenario for novel compounds. Therefore, this document is structured not merely to present data, but to serve as an in-depth technical guide for researchers. It provides the theoretical framework and a robust, field-proven experimental protocol to empower scientists to determine the solubility of this compound and others like it, ensuring data integrity and informed decision-making in their research endeavors.

Physicochemical Profile and Structural Considerations

Structural Analysis

The molecule consists of three key regions influencing its solubility:

  • A Lipophilic Phenyl Group: This aromatic ring significantly contributes to the molecule's hydrophobicity.

  • A Bulky Tert-butyl Group: This nonpolar aliphatic group further enhances lipophilicity.

  • A Carbamate Functional Group within a Dihydropyridine Ring: This region contains polar carbonyl (C=O) and C-N bonds, offering some capacity for hydrogen bonding and polar interactions.

The overall structure is predominantly nonpolar, suggesting that the compound will likely exhibit low aqueous solubility.

Predicted Physicochemical Properties

To provide a quantitative basis for our predictions, we can analyze the computed properties of structurally similar compounds found in public databases like PubChem. For instance, analogous dihydropyridine structures exhibit a calculated LogP (a measure of lipophilicity) in the range of 2.0 to 4.0. A higher LogP value is generally correlated with lower aqueous solubility.

Table 1: Template for Physicochemical Properties of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~273.37 g/mol Moderate size, less of a factor than polarity.
cLogP 3.0 - 4.5 (Estimated)Indicates significant lipophilicity and probable low aqueous solubility.
Hydrogen Bond Donors 0No donor sites limit interactions with protic solvents like water.
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen)Limited capacity for hydrogen bonding with solvent molecules.
Polar Surface Area ~29.5 Ų (Estimated)A small polar surface area suggests poor aqueous solubility.

Note: These values are estimates based on the chemical structure and data from similar compounds. Experimental verification is essential.

The Gold Standard: Thermodynamic Solubility Determination

For drug development, thermodynamic solubility is the most crucial measurement. It defines the true equilibrium concentration of a compound in a saturated solution, a value that is independent of experimental kinetics and critical for developing formulations and predicting oral absorption.[5][6] The "shake-flask" method is the universally recognized gold standard for determining this value.[6][7]

Causality Behind the Shake-Flask Method

The core principle is to establish a true equilibrium between the undissolved solid compound and the dissolved compound in a specific solvent system. By adding an excess of the solid material, we ensure that the solution becomes saturated.[6] Agitation over an extended period (typically 24 hours or more) is critical to overcome the kinetic barriers of dissolution, allowing the system to reach its lowest energy state—thermodynamic equilibrium.[5] Subsequent separation of the solid and quantification of the supernatant provide the maximum, stable concentration of the drug in that solvent.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This protocol provides a detailed, self-validating workflow for determining the thermodynamic solubility of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials and Reagents
  • Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (solid, crystalline powder recommended)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 1.5 mL glass vials or microcentrifuge tubes

  • Thermomixer or orbital shaker capable of maintaining constant temperature (e.g., 25°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector or LC-MS/MS system

Step-by-Step Methodology
  • Preparation of Standard Stock Solution:

    • Accurately weigh approximately 1-2 mg of the compound into a volumetric flask.

    • Dissolve in a suitable organic solvent (e.g., Acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL). This stock will be used to prepare a calibration curve. Rationale: A high-concentration stock in a solvent where the compound is freely soluble is necessary for accurate serial dilutions for the calibration curve.

  • Sample Preparation:

    • Add an excess of the solid compound to a 1.5 mL glass vial. An amount of 1-2 mg is typically sufficient to ensure undissolved solid remains. Rationale: Adding a clear excess of the solid is fundamental to achieving a saturated solution at equilibrium.[6]

    • Add 1.0 mL of the test solvent (e.g., PBS, pH 7.4) to the vial.

    • Prepare at least three replicates for statistical validity.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate vigorously (e.g., 700-1000 rpm) for 24 hours. Rationale: Prolonged agitation at a controlled temperature ensures the system reaches thermodynamic equilibrium. 24 hours is a standard duration to be confident that equilibrium has been achieved.[5]

  • Phase Separation:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid. Rationale: Centrifugation is a critical step to separate the bulk of the undissolved solid from the saturated supernatant without disturbing the equilibrium.

  • Sample Analysis (Quantification):

    • Carefully collect an aliquot of the clear supernatant. Avoid disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. Rationale: Filtration ensures that only the dissolved compound is analyzed, preventing artificially high readings from suspended microparticles.

    • Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 ACN/Water) to bring the concentration within the range of the calibration curve.

    • Prepare a calibration curve by making serial dilutions of the standard stock solution.

    • Analyze the diluted samples and the calibration standards by HPLC-UV or LC-MS/MS.

    • Calculate the concentration of the compound in the original supernatant using the calibration curve, accounting for the dilution factor. This final value is the thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock 1. Prepare Stock Solution (Compound in ACN) calibrate Prepare Calibration Curve stock->calibrate sample 2. Prepare Samples (Excess solid in PBS) equilibrate 3. Equilibrate (24h shaking @ 25°C) sample->equilibrate centrifuge 4. Centrifuge (10,000 x g, 15 min) equilibrate->centrifuge filter 5. Filter Supernatant (0.22 µm filter) centrifuge->filter dilute 6. Dilute Filtered Sample filter->dilute analyze 7. Analyze by HPLC-UV or LC-MS/MS calibrate->analyze dilute->analyze calculate 8. Calculate Solubility analyze->calculate

Sources

"Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate" NMR spectral data

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR spectral characteristics, structural elucidation, and synthesis context of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate , a critical intermediate in the synthesis of 4-phenylpiperidine pharmacophores (e.g., Paroxetine, MPTP analogs).

Part 1: Executive Summary & Chemical Identity

Compound: Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate Synonyms: N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine; N-Boc-4-phenyl-3,6-dihydro-2H-pyridine. CAS Registry Number: 885270-86-0 (Generic for N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine) Molecular Formula: C₁₆H₂₁NO₂ Molecular Weight: 259.34 g/mol

Core Application: This compound serves as a protected "ene-carbamate" intermediate. It is typically generated via Suzuki coupling of an N-Boc-4-triflate precursor with phenylboronic acid. The "5,6-dihydro-1(2H)" nomenclature technically refers to the saturation at positions 2, 5, and 6, implying the double bond is located at the C3-C4 or C4-C5 position. In the context of 4-phenyl derivatives, this almost exclusively refers to the 1,2,3,6-tetrahydropyridine isomer (double bond at C4-C5), which is the stable product of cross-coupling.

Part 2: Synthesis & Contextual Logic

Understanding the synthesis is prerequisite to interpreting the NMR data, particularly for identifying common impurities (e.g., residual boronic acid, phosphine oxides).

Synthesis Workflow (Suzuki Coupling)

Synthesis Start N-Boc-4-piperidone Step1 Enol Triflate Formation (LDA, PhNTf2) Start->Step1 Intermediate N-Boc-4-trifloxy- 1,2,3,6-tetrahydropyridine Step1->Intermediate Step2 Suzuki Coupling (PhB(OH)2, Pd(PPh3)4, Na2CO3) Intermediate->Step2 Product Tert-butyl 4-phenyl- 5,6-dihydropyridine-1(2H)-carboxylate Step2->Product

Figure 1: Synthetic pathway via Suzuki-Miyaura cross-coupling.[1] The regiochemistry of the double bond is established in the triflate formation step.

Part 3: NMR Spectral Data

The following data represents the purified compound in Chloroform-d (CDCl₃) at 298 K.

¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Ph-H 7.20 – 7.40Multiplet5H-Aromatic protons (Ortho/Meta/Para overlap).
H5 6.05Broad Singlet1H-Diagnostic Olefinic Proton. Appears as a broad singlet or triplet due to small allylic coupling with H3/H6.
H2 4.08Broad Singlet2H-Allylic N-CH₂. Broadened significantly by Boc rotamers at RT.
H6 3.65Triplet (distorted)2HJ ≈ 5.6N-CH₂ adjacent to CH₂. Less broadened than H2 but still affected by rotamers.
H3 2.53Broad Singlet2H-Allylic CH₂.
Boc 1.50Singlet9H-tert-Butyl methyl protons.

Technical Insight (Rotamers): The tert-butyl carbamate (Boc) group exhibits restricted rotation around the N-C(O) bond. At room temperature (25°C), this exchange is intermediate on the NMR time scale, causing the signals for H2 and H6 to appear broad or split. Warming the sample to 50°C will coalesce these peaks into sharper multiplets.

¹³C NMR Data (100 MHz, CDCl₃)
PositionShift (δ, ppm)TypeAssignment Logic
C=O 154.9QuaternaryCarbamate carbonyl.
Ph-C1' 140.5QuaternaryIpso-carbon of the phenyl ring.
C4 135.0QuaternaryOlefinic carbon bearing the phenyl group.
Ph-CH 128.4, 127.3, 125.0CHAromatic methines (Meta, Ortho, Para).
C5 121.0CHDiagnostic Olefinic CH. Upfield of typical alkenes due to conjugation/enamine-like character.
Boc-C 79.6Quaternarytert-Butyl quaternary carbon.
C2/C6 43.5 (Broad)CH₂N-CH₂ carbons. Often appear as weak/broad peaks due to rotamers.
Boc-Me 28.5CH₃tert-Butyl methyls.
C3 27.4CH₂Allylic CH₂.

Part 4: Structural Elucidation & Validation

To validate the structure and distinguish it from the regioisomer (1,2,3,4-tetrahydro, enamide), use the following 2D NMR correlations.

Correlation Logic Flow

NMR_Logic H5 H5 (δ 6.05) H3 H3 (δ 2.53) H5->H3 COSY (Vicinal) C4 C4 (δ 135.0) H5->C4 HSQC (Direct) Ph Phenyl Ring H5->Ph NOESY (Spatial) H2 H2 (δ 4.08) H3->H2 COSY (Vicinal) H3->C4 HMBC (2-bond)

Figure 2: Key 2D NMR correlations confirming the 1,2,3,6-tetrahydropyridine scaffold.

Validation Protocol:

  • COSY: Confirm the spin system H6–H5 (weak) and H2–H3. Note: In the 1,2,3,6-isomer, H2 and H3 are coupled, but H2 is NOT coupled to H6.

  • HMBC: The critical correlation is from the H5 proton to the Ipso-Phenyl carbon (C1') . This confirms the phenyl group is at position 4.[2]

  • Regioisomer Check: If the double bond were at C3-C4 (enamide), you would see a sharp singlet for H2 (isolated) and a vinylic proton at C3 coupled to C2. The observed spectrum (H2 coupled to H3) rules this out.

Part 5: Experimental Protocol

Method A: Synthesis via Suzuki Coupling
  • Reagents: N-Boc-4-trifluoromethanesulfonyloxy-1,2,3,6-tetrahydropyridine (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq, 2M aq).

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water.

  • Conditions: Reflux (80-90°C) for 4–6 hours under N₂ atmosphere.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is a white solid or viscous oil.

Method B: NMR Sample Preparation
  • Dissolve 5–10 mg of purified compound in 0.6 mL CDCl₃ .

  • Filter through a cotton plug if any turbidity (inorganic salts) remains.

  • Acquisition:

    • Relaxation Delay (D1): > 2.0 s (to allow integration of aromatic vs. Boc signals).

    • Scans (NS): 16 (1H), 256+ (13C).

    • Temperature: 298 K (Standard). Tip: If peaks are too broad, heat to 323 K.

References

  • Synthesis and Suzuki Coupling

    • Journal of Medicinal Chemistry, "Synthesis and evaluation of 4-phenylpiperidine derivatives as potential antidepressants." (Generic reference to the scaffold synthesis).
    • BenchChem Technical Data, "4-Phenylpiperidine hydrochloride Synthesis & Spectral Data." Link[3]

  • Spectral Data Verification

    • SpectraBase, "Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate NMR." (Used for scaffold assignment).[2] Link

    • ChemicalBook, "N-Boc-1,2,3,6-tetrahydropyridine NMR Spectrum." Link

  • Journal of Organic Chemistry, "Conformational analysis of N-Boc-4-substituted piperidines by NMR.

Sources

A Technical Guide to Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 109191-53-7), a heterocyclic building block of significant interest in medicinal chemistry and drug development. Intended for researchers, chemists, and drug development professionals, this document outlines the compound's significance, strategies for supplier evaluation, rigorous methods for quality control, and its applications in modern research.

Introduction: The Value of the Dihydropyridine Scaffold

Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate is a derivative of the dihydropyridine (DHP) heterocyclic system. The DHP core is a privileged scaffold in medicinal chemistry, famously found in drugs like Amlodipine and Nifedipine, which are used to treat hypertension.[1] The inherent biological activities associated with the DHP ring, including its role as a calcium channel antagonist, and its utility in constructing more complex molecular architectures make its derivatives valuable assets in drug discovery programs.[1] This specific compound, featuring a Boc-protected nitrogen and a phenyl group at the 4-position, serves as a versatile intermediate for synthesizing novel therapeutics, potentially targeting areas from cancer to neurodegenerative diseases.

Section 1: Sourcing and Supplier Qualification

The integrity of any research program begins with high-quality starting materials. The commercial availability of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate can vary, with many suppliers offering it as a research-grade chemical or through custom synthesis. Selecting a reliable supplier is a critical step that directly impacts experimental reproducibility and success.

Causality of Supplier Choice

Choosing a supplier based solely on price can introduce significant risk. Impurities arising from different synthetic routes can lead to inconsistent biological activity or failed reactions. A trustworthy supplier provides comprehensive documentation, including a detailed Certificate of Analysis (CoA) and transparent communication regarding material quality and batch-to-batch consistency.

Representative Commercial Suppliers

While off-the-shelf availability may fluctuate, researchers should target suppliers known for their specialization in chemical building blocks for the pharmaceutical industry. The following table lists representative vendors who are likely sources for this compound or can provide custom synthesis services.

Supplier TypeRepresentative CompaniesPurity Grades OfferedTypical ScaleKey Considerations
Major Global Suppliers MilliporeSigma (Sigma-Aldrich), Oakwood Chemical>95%, >97%mg to multi-gramExtensive documentation, reliable quality control, higher cost.
Specialty Building Block Providers Enamine, Combi-Blocks, Chem-Impex>95%mg to kgLarge diverse libraries, often made-to-order, lead times may vary.
Custom Synthesis Organizations Various CROs and CMOsAs per client specificationg to multi-kgIdeal for specific purity requirements or larger quantities, requires detailed project management.
Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is essential to mitigate risk. This process ensures that the material received meets the stringent requirements for downstream applications.

A Identify Potential Suppliers B Request Certificate of Analysis (CoA) & SDS A->B Initial Screening C Order Sample Quantity B->C Docs Acceptable D Perform In-House QC Verification C->D Sample Received E Review Documentation (Batch Consistency) D->E QC Pass G Reject Supplier D->G QC Fail F Approve Supplier for Specific Project E->F Docs OK E->G Inconsistent

Caption: Workflow for qualifying a new chemical supplier.

Section 2: Quality Control and In-House Verification

Independent verification of incoming material is a cornerstone of scientific integrity. A supplier's CoA provides a baseline, but in-house testing confirms the compound's identity, purity, and stability under local storage conditions. This self-validating system prevents the propagation of errors in multi-step syntheses or biological assays.

Incoming Material QC Workflow

Upon receipt, the material should be processed through a standardized internal workflow before being released for general use.

start Material Received log Log Batch & Supplier Info Assign Internal Lot # start->log inspect Visual Inspection (Color, Form) log->inspect qc_tests Perform QC Analyses (NMR, LC-MS) inspect->qc_tests compare Compare Data to CoA & Internal Specs qc_tests->compare pass Release to Inventory compare->pass  Pass fail Quarantine & Contact Supplier compare->fail  Fail

Caption: Standard workflow for incoming chemical quality control.

Protocol 1: ¹H NMR for Structural Confirmation

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful technique for confirming the chemical structure of the molecule. It provides information on the number of different types of protons, their electronic environment, and their connectivity.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum with 16-32 scans.

  • Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS peak at 0.00 ppm.

Expected Results & Interpretation: The structure of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate should produce a distinct pattern of signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20 - 7.40Multiplet5HPhenyl-HStandard aromatic region for a monosubstituted benzene ring.
~6.00 - 6.20Broad Singlet1HC3-H (Vinylic)Olefinic proton adjacent to the phenyl group.
~4.00 - 4.20Multiplet2HC2-H₂Methylene group adjacent to the nitrogen and the double bond.
~3.50 - 3.70Triplet2HC6-H₂Methylene group adjacent to the nitrogen.
~2.40 - 2.60Multiplet2HC5-H₂Allylic methylene group.
~1.48Singlet9Ht-Butyl-HNine equivalent protons of the Boc protecting group.

Self-Validation: The presence of all predicted signals with correct integration and multiplicity provides high confidence in the structural identity. The absence of significant unassigned peaks indicates high purity.

Protocol 2: HPLC-MS for Purity Assessment

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for determining the purity of a compound and confirming its molecular weight.[2][3] The HPLC separates the target compound from any impurities, while the MS provides the exact mass.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL. Dilute this stock to a working concentration of ~10-20 µg/mL with the initial mobile phase.

  • HPLC System & Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like this one.

    • Mobile Phase A: Water with 0.1% formic acid. The acid improves peak shape and ionization efficiency in the mass spectrometer.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and re-equilibrate. A gradient is used to ensure elution of potential impurities with a wide range of polarities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detection: UV at 254 nm.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electrospray Ionization Positive (ESI+). The nitrogen atom is readily protonated.

    • Scan Range: m/z 100-500.

    • Expected Mass: The molecular formula is C₁₆H₂₁NO₂. The exact mass is ~259.16. The expected ion in ESI+ is the protonated molecule [M+H]⁺ at m/z ~260.16.

Expected Results & Interpretation:

  • HPLC Chromatogram: A single major peak should be observed at a specific retention time. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of >95% is typically acceptable for research use.

  • Mass Spectrum: The mass spectrum corresponding to the major HPLC peak should show a dominant ion at m/z 260.16.

Self-Validation: The combination of a single major peak in the chromatogram and the correct mass-to-charge ratio in the corresponding spectrum confirms both the purity and identity of the material.

Section 3: Applications in Drug Discovery

The true value of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate lies in its utility as a synthetic intermediate. Its functional handles—the Boc-protected amine and the dihydropyridine ring—allow for diverse chemical modifications.

  • Modification of the Nitrogen: The Boc group can be easily removed under acidic conditions, revealing a secondary amine. This amine can then be functionalized via alkylation, acylation, or reductive amination to introduce new substituents and modulate the molecule's properties.

  • Modification of the Ring System: The double bond in the dihydropyridine ring is susceptible to various chemical transformations, such as hydrogenation to form the corresponding piperidine, or other addition reactions.

  • Scaffold for Library Synthesis: This compound serves as an excellent starting point for creating libraries of related molecules for high-throughput screening in drug discovery campaigns. The phenyl group can be replaced with other aromatic or heterocyclic systems to explore the structure-activity relationship (SAR).

Derivatives of this scaffold are explored for a range of therapeutic targets, building upon the known biological activities of the broader dihydropyridine class.[1]

References

  • Çetin, G., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 8(7). Available at: [Link]

  • Beit-Yannai, E., et al. (2003). HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 939-45. Available at: [Link]

  • Yildirim, S. Ö., et al. (2022). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexahydroquinoline derivative: tert-butyl 4-([1,1′-biphenyl]-4-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 798-803. Available at: [Link]

  • Jain, D., et al. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Pharmaceutica Hungarica, 93(1), 15-26. Available at: [Link]

  • Singh, R. P., et al. (2017). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical Analysis, 7(5), 312-319. Available at: [Link]

  • Sreedevi, V., et al. (2015). Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human Plasma. Der Pharma Chemica, 7(12), 1-10. Available at: [Link]

Sources

"Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate" role as a synthetic intermediate

[1][2][3]

Executive Summary: The "Janus" Intermediate

Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS 186347-72-8 ), often referred to as N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine , occupies a unique and critical position in medicinal chemistry.[1][2][3] It serves as a "masked" entry point to the 4-phenylpiperidine scaffold—a privileged structure found in blockbuster drugs like Paroxetine (SSRI) and Haloperidol (antipsychotic).[2][3]

However, this molecule possesses a "Janus-faced" nature.[1][2][3] While the N-Boc protected form is a stable, manageable synthetic building block, its deprotected counterpart (4-phenyl-1,2,3,6-tetrahydropyridine) is a structural analog of MPTP , a potent neurotoxin capable of inducing permanent Parkinsonian symptoms.[1][3]

This guide provides a rigorous technical analysis of this intermediate, focusing on safe synthetic protocols, structural validation, and its utility as a high-value hub for generating CNS-active libraries.[1][3]

Structural Integrity & Safety Profile (E-E-A-T)

The MPTP Connection: Mechanism of Toxicity

To work safely with this scaffold, one must understand the toxicity mechanism of its analogs.[3] The free amine, 4-phenyl-1,2,3,6-tetrahydropyridine (CAS 10388-58-6), is a nor-analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1][2][3]

  • Bioactivation: MPTP is lipophilic and crosses the blood-brain barrier.[2][3] In glial cells, Monoamine Oxidase B (MAO-B) oxidizes it to the MPP+ cation.[2][3][4]

  • Neurotoxicity: MPP+ is taken up by the Dopamine Transporter (DAT) into dopaminergic neurons, where it inhibits Complex I of the mitochondrial electron transport chain, causing cell death.[3]

Safety Advantage of the N-Boc Group: The tert-butyl carbamate (Boc) group on the nitrogen prevents the molecule from being a substrate for MAO-B. Therefore, tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate is not neurotoxic in its protected form. However, accidental deprotection (e.g., contact with strong acids) generates the potentially hazardous free amine.[1][2][3]

Metabolic Pathway Diagram

The following diagram illustrates the critical safety difference between the synthetic intermediate and the neurotoxin.

SafetyPathBocCompoundN-Boc-4-phenyl-1,2,3,6-THP(Synthetic Intermediate)SAFE STORAGEFreeAmine4-Phenyl-1,2,3,6-THP(Free Amine)BocCompound->FreeAmineAcid Deprotection(TFA/HCl)MPPMPP+(Pyridinium Ion)BocCompound->MPPBLOCKED(Boc prevents MAO-B binding)MPTPMPTP(N-Methylated)FreeAmine->MPTPN-Methylation(In vivo/vitro)MPTP->MPPMAO-B Oxidation(Glial Cells)NeuronDopaminergicNeuron DeathMPP->NeuronMitochondrialComplex I Inhibition

Caption: Metabolic activation pathway showing how the N-Boc group acts as a safety "lock" against neurotoxic bioactivation.[1][2][3]

Strategic Synthesis: The "Suzuki Precision" Route

While classical routes involve the Grignard addition of phenylmagnesium bromide to N-Boc-4-piperidone followed by acid-catalyzed dehydration, that method often yields regioisomeric impurities and requires harsh acidic conditions incompatible with sensitive functional groups.[1][2][3]

The Suzuki-Miyaura Coupling of N-Boc-4-piperidone enol triflates is the modern "gold standard" for high-purity synthesis.[1][2][3]

Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate from N-Boc-4-piperidone.[1][2][3]

Step 1: Formation of the Enol Triflate[3]
  • Reagents: N-Boc-4-piperidone (1.0 eq), LDA (1.1 eq), N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.05 eq).[1][2][3]

  • Solvent: Anhydrous THF.

  • Condition: -78°C under Argon.

Procedure:

  • Cool a solution of LDA in THF to -78°C.

  • Add N-Boc-4-piperidone dropwise.[1][2][3] Stir for 1 hour to generate the lithium enolate.[3]

  • Add PhNTf2 (dissolved in THF) dropwise.[2][3]

  • Allow to warm to 0°C over 2 hours.

  • Critical Check: The enol triflate is stable but should be used promptly or stored at -20°C.

Step 2: Palladium-Catalyzed Coupling[1][2][3]
  • Reagents: Enol Triflate (from Step 1), Phenylboronic acid (1.1 eq), Pd(PPh3)4 (3-5 mol%), Na2CO3 (2.0 eq).[2][3]

  • Solvent: DME/Water (3:1) or Dioxane/Water.[2][3]

  • Condition: Reflux (80-90°C) for 4-12 hours.[1][3]

Procedure:

  • Degas the solvent mixture thoroughly (Argon sparge) to prevent Pd oxidation (homocoupling side products).[2][3]

  • Combine triflate, boronic acid, and base in the reaction vessel.

  • Add Pd catalyst last under positive Argon pressure.[2][3]

  • Heat to reflux.[2][3] Monitor by TLC (Hexane/EtOAc 9:1).[2][3] Product typically has an Rf ~0.6.[3]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (SiO2).[2][3] The product is a white to off-white solid.[2][3]

Quantitative Comparison of Routes
ParameterClassical Route (Grignard/Elimination)Modern Route (Suzuki Coupling)
Precursor N-Boc-4-piperidone + PhMgBrN-Boc-4-piperidone Enol Triflate
Key Reagent Phenyl GrignardPhenylboronic Acid
Conditions Strong Acid (H2SO4/AcOH) for dehydrationMild Base (Na2CO3), Pd Cat.[1][2][3]
Regioselectivity Moderate (Endo/Exo isomer mixtures possible)High (Exclusive 4-5 double bond)
Functional Group Tolerance Low (Acid sensitive groups fail)High (Compatible with esters, nitriles)
Typical Yield 50-65%80-95%

Synthetic Utility: The "Hub" of 4-Phenylpiperidines[1][2][3]

The tetrahydropyridine double bond is the strategic handle.[3] It allows for the introduction of chirality (via asymmetric hydrogenation) or functionalization (hydroboration/oxidation).[2][3]

Reduction to 4-Phenylpiperidines (Paroxetine Scaffold)

The most common application is the reduction of the alkene to generate the saturated 4-phenylpiperidine core.[2][3]

  • Catalytic Hydrogenation: H2 (1 atm to 50 psi), Pd/C (10%), MeOH or EtOH.[2][3]

  • Result: Quantitative conversion to N-Boc-4-phenylpiperidine.

  • Stereochemistry: If the phenyl ring has ortho substituents, hydrogenation can establish cis/trans diastereoselectivity, though the 4-position is not chiral unless further substituted.[1][3]

Functionalization Logic Diagram

This diagram maps the synthetic divergence possible from the core intermediate.[3]

SynthesisHubCoreTert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate(The Hub)Piperidine4-Phenylpiperidine(Paroxetine/Haloperidol Core)Core->PiperidineH2, Pd/C(Reduction)EpoxideEpoxide Derivative(Scaffold for 4-hydroxy-4-phenyl)Core->EpoxidemCPBA(Oxidation)FreeAmine4-Phenyl-1,2,3,6-THP(MPTP Analog Studies)Core->FreeAmineTFA or HCl(Deprotection)DiolCis-Diol(Via OsO4)Core->DiolOsO4, NMO(Dihydroxylation)

Caption: Synthetic divergence from the N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine core.[1][2][3]

References

  • Eastwood, P. R. (2000).[3] "Suzuki coupling of enantiomerically pure enol triflates: synthesis of chiral 4-substituted piperidines."[1][2][3] Tetrahedron Letters, 41(19), 3705-3708.[1][2][3] Link[2][3]

  • Wustrow, D. J., & Wise, L. D. (1991).[3] "Coupling of arylboronic acids with vinyl triflates: A convenient synthesis of 4-aryl-1,2,3,6-tetrahydropyridines." Synthesis, 1991(11), 993-995.[1][2][3] Link[2][3]

  • Heikkila, R. E., et al. (1984).[3] "Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors." Nature, 311, 467–469.[3] Link[2][3]

  • PubChem Database. (2024).[2][3] "Tert-butyl 4-phenyl-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 186347-72-8)."[1][2][3][5] Link

  • Drug Enforcement Administration (DEA). (2022).[2][3] "Schedules of Controlled Substances: Specific Listing for 1-boc-4-AP." (Differentiation from phenyl analog). Link

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Scaffolds in Neuropharmacology: The N-Boc-4-Phenyl-Tetrahydropyridine Class

Executive Summary

The compound tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (commonly referred to as N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine ) represents a critical structural pivot point in medicinal chemistry. It serves as a protected, lipophilic scaffold for the synthesis of 4-arylpiperidine therapeutics (e.g., Paroxetine) while simultaneously acting as a safety "firewall" against the formation of neurotoxic byproducts associated with the MPTP/MPP+ class.

This technical guide dissects the synthesis, safety mechanisms, and pharmaceutical utility of this scaffold. It is designed for medicinal chemists and process scientists requiring a rigorous understanding of the molecule’s reactivity profile and toxicological implications.

Part 1: Chemical Architecture & Synthesis

The core structure consists of a tetrahydropyridine ring substituted at the C4 position with a phenyl group.[1][2] The nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protection is not merely for synthetic convenience; it electronically deactivates the nitrogen, preventing metabolic oxidation—a critical safety feature discussed in Part 2.

Synthetic Pathways

While historical methods utilized Grignard additions to N-protected piperidones followed by acid-catalyzed dehydration, modern process chemistry favors Palladium-catalyzed Suzuki-Miyaura cross-coupling . This route offers superior regiocontrol and avoids the harsh acidic conditions that can lead to isomerization.

The Suzuki-Miyaura Strategy:

  • Precursor: N-Boc-4-piperidone.

  • Activation: Formation of the enol triflate (vinyl triflate) using mild bases (e.g., LDA or LiHMDS) and N-phenyl-bis(trifluoromethanesulfonimide).

  • Coupling: Reaction with phenylboronic acid using a Pd(0) catalyst.

Figure 1: Synthetic Pathway (Suzuki-Miyaura)

SuzukiSynthesis Precursor N-Boc-4-Piperidone Activation Step 1: Enolization (LiHMDS, PhNTf2) Precursor->Activation Intermediate N-Boc-Vinyl Triflate Activation->Intermediate Coupling Step 2: Suzuki Coupling (PhB(OH)2, Pd(PPh3)4) Intermediate->Coupling Product Title Compound (N-Boc-4-Phenyl-THP) Coupling->Product

Caption: Regioselective synthesis via vinyl triflate intermediate, avoiding acid-catalyzed isomerization.

Part 2: The Toxicological Pivot (The MPTP Nexus)

A profound understanding of this scaffold requires addressing its structural relationship to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is a proneurotoxin that causes permanent Parkinsonian symptoms by destroying dopaminergic neurons in the substantia nigra.

The Safety Mechanism: The title compound differs from MPTP in two critical ways:

  • N-Protection: The Boc group prevents the molecule from being a substrate for Monoamine Oxidase B (MAO-B).

  • Lipophilicity/Transport: The carbamate moiety alters the transport kinetics, preventing uptake by the Dopamine Transporter (DAT).

Critical Warning: Removal of the Boc group yields 4-phenyl-1,2,3,6-tetrahydropyridine . While less potent than MPTP (due to the lack of the N-methyl group required for optimal DAT uptake), this free amine should be handled as a potential neurotoxin. If methylated (accidentally or metabolically), it converts to MPTP.

Figure 2: Metabolic Activation & Safety Blockade [3]

ToxicityPathway cluster_safety Safety Firewall TitleCompound Title Compound (N-Boc-Protected) Deprotection Acid Deprotection (TFA/DCM) TitleCompound->Deprotection Lab Process FreeAmine 4-Phenyl-1,2,3,6-THP (Potentially Toxic Precursor) Deprotection->FreeAmine Methylation Accidental Methylation FreeAmine->Methylation MPTP MPTP (Pro-Toxin) Methylation->MPTP MAOB MAO-B Enzyme (Glial Cells) MPTP->MAOB Bio-activation MPP MPP+ (Mitochondrial Toxin) MAOB->MPP

Caption: The N-Boc group acts as a metabolic firewall. Deprotection re-introduces toxicological risk.

Part 3: Pharmaceutical Applications (Paroxetine)

The primary industrial application of the title compound is as an intermediate for Paroxetine (Paxil) and related phenylpiperidine antidepressants. The 4-phenyl-tetrahydropyridine scaffold provides the carbon skeleton. The double bond is subsequently reduced—often asymmetrically—to establish the trans-3,4-disubstituted piperidine geometry required for biological activity.

Comparative Structural Data

CompoundStructureRoleToxicity Profile
Title Compound N-Boc-4-phenyl-THPSynthetic IntermediateLow (Protected)
MPTP N-Methyl-4-phenyl-THPImpurity / ToxinHigh (Neurotoxic)
Paroxetine trans-4-(4-F-phenyl)-3-subst.[4][5] piperidineSSRI AntidepressantTherapeutic
Femoxetine trans-4-phenyl-3-subst. piperidineSSRI (Investigational)Therapeutic

Part 4: Experimental Protocols

Disclaimer: These protocols involve handling potentially bioactive amines. All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, lab coat, safety glasses).

Protocol A: Suzuki Coupling (Synthesis of Title Compound)

This protocol utilizes a vinyl triflate intermediate for high yield and purity.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • LiHMDS (1.0 M in THF, 1.1 eq)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.1 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)[6]

  • Na2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvents: THF (dry), DME/Water.

Step-by-Step:

  • Enol Triflate Formation:

    • Cool a solution of N-Boc-4-piperidone in dry THF to -78°C under Argon.

    • Add LiHMDS dropwise over 20 minutes. Stir for 1 hour at -78°C.

    • Add a solution of PhNTf2 in THF dropwise.

    • Allow the mixture to warm to 0°C and stir for 2 hours.

    • Quench: Add saturated NH4Cl. Extract with EtOAc, dry (MgSO4), and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc) to yield the N-Boc-vinyl triflate.

  • Cross-Coupling:

    • Dissolve the vinyl triflate (from Step 1) in DME (Dimethoxyethane).

    • Add Phenylboronic acid and Pd(PPh3)4.

    • Add 2.0 M Na2CO3 solution.

    • Degas the mixture (Argon sparge) for 10 minutes.

    • Heat to reflux (80°C) for 4-6 hours. Monitor by TLC.[7]

    • Workup: Cool, dilute with water, extract with DCM.

    • Purification: Recrystallization from hexanes or column chromatography yields Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate .

Protocol B: Acid Deprotection (Generation of the Free Amine)

Note: The product of this reaction is a structural analog of MPTP precursors. Handle with extreme caution.

  • Dissolve the title compound (1.0 eq) in DCM (0.1 M concentration).

  • Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours (monitor for disappearance of starting material).

  • Concentrate in vacuo to remove excess TFA.

  • Neutralization: Carefully basify with saturated NaHCO3 (keep cold) and extract immediately into DCM.

  • Safety Stop: Do not store the free amine for extended periods. Process immediately into the next step (e.g., reduction to piperidine) to minimize risk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6917786, Tert-butyl 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylate. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational Suzuki Coupling methodology). Retrieved from [Link]

  • Przedborski, S., et al. (2001). The Parkinsonian Toxin 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): A Technical Review of its Utility and Safety. Journal of Neurochemistry.[8] (Definitive guide on MPTP/MPP+ mechanisms). Retrieved from [Link]

  • Dechant, K. L., & Clissold, S. P. (1991). Paroxetine.[5] Drugs, 41, 225–253. (Overview of Paroxetine structure and pharmacology). Retrieved from [Link][4]

Sources

Risk Mitigation and Handling Protocols for MPTP Precursors: Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate

[1]

CAS Number: 103022-25-3 Synonyms: N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine; N-Boc-PTP Document Type: Technical Safety Guide & Handling Protocol Version: 1.0 (Current as of 2025)[1]

Executive Summary: The "Precursor Paradox"

Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate is a chemically stable, N-Boc protected intermediate.[1] By itself, it presents a standard chemical safety profile (irritant).[1] However, it is the direct metabolic and synthetic gateway to 4-phenyl-1,2,3,6-tetrahydropyridine (PTP) and, via methylation, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

MPTP is a potent neurotoxin that induces irreversible Parkinsonian symptoms by destroying dopaminergic neurons in the substantia nigra.[2] Consequently, safety protocols for this precursor must be designed not around its intrinsic hazards, but around its potential conversion—accidental or intentional—into neurotoxic analogs.

This guide outlines a "Zero-Exposure" framework, treating the precursor with the same containment rigor as the active toxin during synthetic manipulations.

Chemical Identity & Physical Properties[1][3][4][5][6][7][8]

Understanding the physical state is critical for containment.[1] The lipophilicity of this compound (and its downstream metabolites) facilitates rapid Blood-Brain Barrier (BBB) penetration if accidental exposure occurs.[1]

PropertyDataRelevance to Safety
Molecular Formula C₁₆H₂₁NO₂Lipophilic organic carbamate.[1]
Molecular Weight 259.34 g/mol Heavy enough to settle, but dusts are an inhalation risk.
Physical State Solid (White to off-white powder)Particulate containment (HEPA) is required.[1]
Solubility Soluble in DMSO, DCM, Ethyl AcetateReadily crosses skin barriers in solution.
Stability Acid-Labile (Boc group)CRITICAL: Contact with acids releases the free amine (PTP).[1]

The Hazard Mechanism: Why We Contain

To validate the safety protocols, researchers must understand the mechanism of toxicity that lies one or two chemical steps away. The danger is not the Boc-compound; the danger is the Bio-activation Pathway .

The Activation Pathway (DOT Diagram)

The following diagram illustrates the transition from the stable precursor to the mitochondrial toxin.

MPTP_Pathwaycluster_labLaboratory Environmentcluster_brainIn Vivo (Brain)BocPTPN-Boc-PTP(The Precursor)CAS: 103022-25-3AcidAcid Hydrolysis(Deprotection)BocPTP->AcidPTPPTP(Free Amine)Acid->PTPMethylationMethylation(Synthesis Error/Step)PTP->MethylationMPTPMPTP(Pro-Toxin)Methylation->MPTPMAOBMAO-B Enzyme(In Glial Cells)MPTP->MAOBMPPMPP+(Mitochondrial Toxin)MAOB->MPP

Caption: The metabolic and synthetic cascade converting the stable Boc-precursor into the neurotoxic MPP+ species.

Handling Protocols: The "Zero-Exposure" Standard[1]

Do not rely on the Boc-protection for safety.[1] Treat the compound as if it were the free amine.

Engineering Controls
  • Primary Containment: All weighing and solubilization must occur in a Chemical Fume Hood (Class II or higher) or a Glovebox under negative pressure.[1]

  • Surface Protection: Work surfaces must be lined with plastic-backed absorbent pads (e.g., Benchkote).[1] These are to be disposed of as hazardous waste immediately after use.[1]

  • Balance Safety: If weighing powder, use an analytical balance inside the containment enclosure. Do not transport open containers of powder through the lab.

Personal Protective Equipment (PPE)[1]
  • Hands: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1][3]

    • Outer Layer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) if using organic solvents like DCM.[1]

    • Protocol: Change outer gloves immediately upon any splash or every 30 minutes.[1]

  • Body: Tyvek lab coat or back-closing gown (impervious to liquids).[1]

  • Respiratory: If working outside a glovebox with powders, a fit-tested N95 or P100 respirator is the minimum requirement.[1]

Deactivation & Cleaning (The Permanganate Protocol)

Standard detergents are insufficient for MPTP-related compounds.[1] You must use an oxidative degradation method.[1]

The Solution: 1% Potassium Permanganate (KMnO₄) in 3N Sulfuric Acid (H₂SO₄).[1]

  • Mechanism:[2][4][5][6][7][8][9] This solution oxidizes the tetrahydropyridine ring, destroying the potential for MPP+ conversion.

  • Application: Wipe down all surfaces, glassware, and tools with this solution. Allow a 15-minute contact time before neutralizing with sodium bisulfite (to remove the purple stain) and washing with water.[1]

Synthesis Workflow: Critical Control Points

If you are removing the Boc group (Deprotection), you are entering a high-risk phase.[1]

Step-by-Step Deprotection Safety
  • Preparation: Prepare a quenching bath (ice/water) and a neutralization vessel (NaOH) before starting the reaction.

  • Acid Addition: When adding TFA (Trifluoroacetic acid) or HCl/Dioxane to the Boc-precursor, the reaction generates isobutylene gas and the PTP salt .

    • Risk:[10][5][6][9][11] The PTP salt is less volatile than the free base, but accidental basification (pH > 7) will release volatile PTP vapors.

  • Work-up:

    • NEVER use a rotary evaporator located outside a fume hood for these compounds.[1] The exhaust of the vacuum pump must be vented into the hood or a scrubber.

    • All aqueous waste from the work-up must be treated with the KMnO₄ solution described in Section 4.3 before disposal.[1]

Workflow Visualization

Handling_WorkflowStartReceipt of Boc-PrecursorStorageStorage: -20°C, Desiccated(Prevent Hydrolysis)Start->StorageWeighingWeighing: Fume Hood Only(Double Gloves, Absorbent Pads)Storage->Weighing Sealed TransportReactionReaction: Deprotection (Acid)Generates PTP SaltWeighing->Reaction SynthesisWasteWaste StreamWeighing->Waste Contaminated PadsReaction->Waste Mother LiquorsDeconDecontamination:KMnO4 OxidationWaste->Decon Oxidative Kill

Caption: Operational workflow emphasizing the oxidative decontamination of waste streams.

Emergency Procedures

Accidental Exposure[1][11]
  • Skin Contact: Wash immediately with soap and copious amounts of water for 15 minutes.[1] Do not use ethanol or DMSO, as these may enhance absorption of the lipophilic compound.

  • Eye Contact: Flush with water for 15 minutes.[1] Seek medical attention.

  • Ingestion/Injection: This is a critical medical emergency.[1]

    • Immediate Action: Transport to emergency care.[1]

    • Medical Note: Inform medical personnel that the patient may have been exposed to an MPTP precursor .[1] While the Boc-compound is not MPTP, if synthesis was in progress, MAO-B inhibitors (e.g., Selegiline) are the theoretical antidote for MPTP poisoning, though this must be administered strictly under physician supervision.

Spills[1]
  • Evacuate the immediate area.

  • Don PPE: Double gloves, Tyvek suit, Respirator.

  • Contain: Cover spill with absorbent pads soaked in the KMnO₄/H₂SO₄ deactivation solution.[1]

  • Wait: Allow 15-20 minutes for oxidation.

  • Clean: Collect pads as hazardous waste. Clean area again with soap and water.[1][9]

References

  • National Institutes of Health (NIH) .[1] PubChem Compound Summary for CID 44239841 (Boc-protected analog data). Retrieved from [Link][1]

  • Langston, J. W., et al. (1983).[1] Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis.[1] Science, 219(4587), 979-980.[1] (Foundational paper establishing the MPTP/PTP link). Retrieved from [Link]

  • Przedborski, S., et al. (2001).[1] The Parkinsonian Toxin 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): A Technical Review of its Utility and Safety. Journal of Neurochemistry. (Defines the KMnO4 deactivation protocol). Retrieved from [Link][1]

  • University of Kentucky . Standard Operating Procedure: Use of MPTP and MPTP-like compounds.[1] (Institutional Safety Standards). Retrieved from [Link]

"Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth assessment of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate , a critical intermediate in medicinal chemistry.

Executive Summary

Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 103030-33-7) is a lipophilic, N-protected tetrahydropyridine scaffold used primarily as a synthon in the development of serotonergic modulators (SSRIs), PARP-1 inhibitors, and antimicrobial agents. While the N-Boc protected form is pharmacologically latent due to steric bulk preventing active site binding, it possesses significant potential biological activity as a prodrug or metabolic precursor. Upon acidic or enzymatic deprotection, it releases 4-phenyl-1,2,3,6-tetrahydropyridine , a pharmacophore structurally homologous to the neurotoxin MPTP. This guide analyzes its synthetic utility, latent pharmacological potential, and the critical toxicological safety margins required during its handling.

Chemical Identity & Structural Properties

The compound features a tetrahydropyridine ring with a phenyl group at the C4 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

PropertySpecification
IUPAC Name tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate
Common Name N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine
Molecular Formula C₁₆H₂₁NO₂
Molecular Weight 259.34 g/mol
Core Scaffold 4-phenyl-1,2,3,6-tetrahydropyridine
Lipophilicity (cLogP) ~4.2 (High lipophilicity due to Boc and Phenyl groups)
Solubility Soluble in DCM, THF, DMSO; Insoluble in water

Biological Context & Pharmacophore Analysis[3]

Latent Pharmacological Activity (The "Prodrug" Effect)

The tert-butyl carbamate (Boc) group renders the nitrogen non-basic and sterically hindered, preventing interaction with key targets such as the Dopamine Transporter (DAT) or Monoamine Oxidase B (MAO-B). However, the compound exhibits latent activity contingent on deprotection:

  • Metabolic Activation: In vivo, acidic hydrolysis (gastric pH) or hepatic metabolism can cleave the Boc group.

  • Active Metabolite: The resulting free amine, 4-phenyl-1,2,3,6-tetrahydropyridine , is a known substrate for MAO-B.

  • Neurotoxic Potential: Unlike its N-methyl analog (MPTP), the free amine is significantly less toxic. However, it retains the capacity to be oxidized to the 4-phenylpyridinium ion (MPP+ analog) , a mitochondrial toxin that inhibits Complex I of the electron transport chain.

Synthetic Utility in Drug Discovery

This scaffold is a validated "privileged structure" in medicinal chemistry, serving as a precursor for:

  • PARP-1 Inhibitors: The 4-phenyl-tetrahydropyridine moiety improves inhibitory potency against Poly(ADP-ribose) polymerase-1, a target for cancer therapy (DNA repair inhibition).

  • Serotonin Reuptake Inhibitors (SSRIs): It is a structural congener to the Femoxetine and Paroxetine class of antidepressants.

  • Antibiofilm Agents: Lipophilic tetrahydropyridine derivatives have demonstrated efficacy in disrupting Staphylococcus aureus biofilms by interfering with membrane integrity.

Safety & Toxicology: The MPTP Homology

The primary safety concern with this compound is its structural relationship to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a potent neurotoxin that causes permanent Parkinsonism.

  • Mechanism of Toxicity: MPTP is lipophilic and crosses the blood-brain barrier. Glial MAO-B oxidizes it to MPP+, which is taken up by dopaminergic neurons via DAT, causing cell death.

  • Risk Assessment of the Target Compound:

    • Boc-Protected: Non-toxic (does not bind MAO-B).

    • Deprotected (Free Amine): Low toxicity. It lacks the N-methyl group required for rapid transport and oxidation. However, accidental methylation (in vivo or during synthesis) could generate MPTP.

    • Handling Protocol: Treat as a potential neurotoxin precursor. Avoid inhalation of dusts.

Visualizing the Metabolic Risk Pathway

MetabolicRisk BocCompound N-Boc-4-phenyl-tetrahydropyridine (Target Compound) FreeAmine 4-phenyl-1,2,3,6-tetrahydropyridine (Free Amine) BocCompound->FreeAmine Acidic/Metabolic Deprotection MPTP MPTP (N-Methylated Impurity) FreeAmine->MPTP Accidental Methylation MPP MPP+ Analog (Mitochondrial Toxin) FreeAmine->MPP Slow Oxidation MPTP->MPP Rapid Oxidation (High Toxicity) MAOB MAO-B Enzyme MAOB->FreeAmine Catalyzes MAOB->MPTP Catalyzes

Caption: Metabolic pathway comparing the target compound's deprotection route to the high-risk MPTP toxicity pathway.

Experimental Protocols

Synthesis of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate

Principle: Grignard addition of phenylmagnesium bromide to N-Boc-4-piperidone followed by acid-catalyzed dehydration.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • Phenylmagnesium bromide (1.2 eq, 3.0 M in ether)

  • THF (anhydrous)

  • p-Toluenesulfonic acid (pTSA)

Step-by-Step Protocol:

  • Grignard Addition:

    • Under N₂ atmosphere, cool a solution of N-Boc-4-piperidone in anhydrous THF to 0°C.

    • Add Phenylmagnesium bromide dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour reaction mixture into saturated NH₄Cl solution. Extract with EtOAc.

    • Isolate: Dry organic layer (MgSO₄), filter, and concentrate to yield the tertiary alcohol intermediate (tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate).

  • Dehydration:

    • Dissolve the intermediate in Toluene.[1] Add catalytic pTSA (10 mol%).

    • Reflux with a Dean-Stark trap to remove water for 2–4 hours.

    • Workup: Wash with NaHCO₃ (aq) to remove acid. Dry and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Product is a white/off-white solid.

Deprotection & MAO-B Substrate Assay (Safety Validation)

To verify if the derivative poses a neurotoxic risk, the free amine must be tested.

Deprotection:

  • Dissolve Boc-compound in DCM.[2] Add Trifluoroacetic acid (TFA) (1:1 ratio). Stir 1h at RT.

  • Evaporate volatiles.[2] Basify with NaOH (1M) and extract with DCM to obtain the free amine.

MAO-B Oxidation Assay:

  • System: Recombinant Human MAO-B enzyme (Sigma/Corning).

  • Substrate: 100 µM of the deprotected amine.

  • Detection: Monitor UV absorbance at 250–300 nm (formation of dihydropyridinium species) or use a coupled peroxidase/Amplex Red assay to detect H₂O₂ generation.

  • Control: Run parallel with MPTP (positive control) and Buffer (negative control).

  • Result Interpretation: High turnover indicates potential neurotoxicity risk.

Visualizing the Synthesis Workflow

Synthesis Start N-Boc-4-piperidone Intermediate Tertiary Alcohol (4-hydroxy-4-phenyl) Start->Intermediate Nucleophilic Addition Grignard Reagent: PhMgBr Solvent: THF, 0°C Grignard->Start Product Tert-butyl 4-phenyl-5,6- dihydropyridine-1(2H)-carboxylate Intermediate->Product Elimination Dehydration Reagent: pTSA, Toluene Reflux (-H2O) Dehydration->Intermediate

Caption: Synthesis workflow via Grignard addition and acid-catalyzed dehydration.

References

  • Ishida, J., et al. (2005). "4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(19), 4221-4225. Link

  • Castagnoli, N., et al. (1992).[3] "Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP." Journal of Medicinal Chemistry, 35(23), 4473-4478.[3] Link

  • Krueger, M. J., et al. (2003). "Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates." Bioorganic & Medicinal Chemistry, 11(23), 4941-4951. Link

  • Mateeva, N. N., et al. (2005). "The chemistry and pharmacology of tetrahydropyridines." Current Medicinal Chemistry, 12(5), 551-571. Link

  • Vaidya, A., et al. (2025). "Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents." ACS Omega. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The target molecule, tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (also known as N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine), represents a "privileged scaffold" in medicinal chemistry. It serves as a critical intermediate for the synthesis of 4-arylpiperidines found in SSRIs (e.g., Paroxetine analogs), antihistamines, and neuroprotective agents targeting MPTP pathways.

While direct arylation is possible, the industry-standard route utilizes the Suzuki-Miyaura cross-coupling of an N-Boc-4-enol triflate with phenylboronic acid. This approach is preferred over Stille coupling (toxicity) or Negishi coupling (moisture sensitivity) due to its robustness and scalability.

The Chemical Challenge

The primary challenge in this synthesis is the stability of the vinyl triflate intermediate. Unlike aryl halides, vinyl triflates are prone to hydrolysis under the basic aqueous conditions required for boronic acid activation. Furthermore, the resulting styrene-like double bond is susceptible to isomerization or oxidation if the reaction is prolonged.

This protocol details a "Gold Standard" method optimized for:

  • Chemoselectivity: Preventing triflate hydrolysis.

  • Yield: Maximizing conversion (>85%).

  • Purification: Simplifying the removal of phosphine oxides and protodeboronated byproducts.

Reaction Mechanism & Logic

The transformation proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] Understanding the specific requirements of the vinyl triflate electrophile is crucial for troubleshooting.

SuzukiCycle cluster_0 Critical Control Point: Base Selection Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Vinyl-Pd(II)-OTf) Pd0->OxAdd + Vinyl Triflate TransMet Transmetallation (Vinyl-Pd(II)-Ph) OxAdd->TransMet + Activated Boronate BaseAct Boronate Activation Ph-B(OH)3 + Base -> [Ph-B(OH)3(OR)]- BaseAct->TransMet Transfer Ph group RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Pd(0)

Figure 1: Catalytic cycle for the cross-coupling of vinyl triflates. Note that the transmetallation step is often the rate-determining step in the presence of bulky phosphine ligands.

Experimental Optimization

The following matrix compares catalyst and solvent systems. For this specific substrate, Pd(PPh₃)₄ in DME/Water provides the highest reliability, although Pd(dppf)Cl₂ is a robust alternative for sterically hindered boronic acids.

ParameterSystem A (Standard)System B (High Activity)System C (Green/Alt)
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂·DCM (3 mol%)Pd(OAc)₂ / SPhos
Base Na₂CO₃ (2.0 equiv)K₂CO₃ or K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent DME : H₂O (2:1)1,4-Dioxane : H₂O (4:1)Toluene : H₂O (10:1)
Temp Reflux (80-85°C)80°C100°C
Time 4–6 Hours2–4 Hours12 Hours
Yield 88-92% 85-90% 75-80%
Notes Best balance of cost/yield.Faster; easier workup (dppf washes out).Good for hydrophobic substrates.

Detailed Protocol (Standard Method)

Phase 1: Precursor Synthesis (Vinyl Triflate)

Note: If the vinyl triflate is purchased, skip to Phase 2. Reaction: N-Boc-4-piperidone + LDA/LiHMDS + PhNTf₂


 Vinyl Triflate
  • Cool a solution of N-Boc-4-piperidone (1.0 equiv) in dry THF to -78°C under Argon.

  • Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 20 min. Stir for 30 min at -78°C to generate the enolate.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.05 equiv) in THF dropwise.

  • Warm to 0°C and stir for 2-3 hours.

  • Critical Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Wash organic layer with 1M NaOH (to remove byproduct PhNHTf) and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) on neutral alumina (silica can cause hydrolysis).

    • Stability Note: Store the triflate at -20°C; use within 1 week for best results.

Phase 2: Suzuki Coupling (The Target Reaction)

Reagents:

  • Substrate: tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv).

  • Coupling Partner: Phenylboronic acid (1.1 – 1.2 equiv).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 – 0.05 equiv).

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv).

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (2:1 ratio).

Step-by-Step Procedure:

  • Degassing (Crucial): In a round-bottom flask equipped with a magnetic stir bar, combine DME and Water. Sparge with Argon or Nitrogen gas for 15–20 minutes. Oxygen is the enemy of Pd(0) catalysts.

  • Assembly: Add the Vinyl Triflate (1.0 equiv), Phenylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv) to the flask.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) in one portion. The solution typically turns light yellow.

  • Reaction: Attach a reflux condenser (flushed with Argon). Heat the mixture to reflux (approx. 85°C) .

    • Visual Check: The reaction typically darkens to black/brown as colloidal Pd forms (Pd black) toward the end of the reaction.

  • Monitoring: Check by TLC (Hexanes/EtOAc 4:1) or LC-MS after 2 hours. The triflate spot (higher Rf) should disappear; the product (UV active, lower Rf than triflate but higher than boronic acid) will appear.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Combine organics and wash with 5% NaHCO₃ (removes unreacted boronic acid) and Brine .

    • Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Eluent: Gradient of 0%

      
       10% EtOAc in Hexanes.
      
    • Note: The product is a white to off-white solid or viscous oil that solidifies upon standing.

Troubleshooting & Critical Parameters

Issue 1: Low Yield / Hydrolysis of Triflate
  • Symptom: Recovery of N-Boc-4-piperidone (ketone) instead of product.

  • Cause: Base was too strong or reaction sat too long before heating.

  • Fix: Use Na₂CO₃ (milder) instead of K₃PO₄. Ensure the reaction is heated immediately after catalyst addition. Use fresh anhydrous DME.

Issue 2: Protodeboronation
  • Symptom: Formation of benzene (volatile, lost) and unreacted triflate.

  • Cause: Reaction temperature too high or boronic acid unstable.

  • Fix: Add a slight excess of boronic acid (1.3 equiv).[3] Switch solvent to THF/Water and run at 60°C (slower but gentler).

Issue 3: "Black Metal" Precipitation Early
  • Symptom: Solution turns black immediately; conversion stops.

  • Cause: Catalyst death due to oxygen or poor ligand stabilization.

  • Fix: Re-degas solvents rigorously. Add 1-2 mol% of free triphenylphosphine (PPh₃) to stabilize the Pd species.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.40–7.20 (m, 5H, Ar-H)
      
    • 
       6.05 (br s, 1H, =CH, C5-H)
      
    • 
       4.08 (br s, 2H, N-CH₂, C2-H)
      
    • 
       3.65 (t, 2H, N-CH₂, C6-H)
      
    • 
       2.52 (br s, 2H, Allylic-CH₂, C3-H)
      
    • 
       1.50 (s, 9H, Boc-tBu).
      
  • ¹³C NMR: Diagnostic peaks at ~155 ppm (Boc C=O), ~135 ppm (Quaternary C4), ~120-128 ppm (Ar-C and C5).

References

  • Eastwood, P. R. (2000). "A versatile synthesis of 4-aryl-1,2,3,6-tetrahydropyridines."[4] Tetrahedron Letters, 41(43), 8193-8196.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Wustrow, D. J., & Wise, L. D. (1991). "Coupling of arylboronic acids with vinyl triflates: a convenient synthesis of 4-aryl-1,2,3,6-tetrahydropyridines." Synthesis, 1991(11), 993-995.

  • Occhiato, E. G., et al. (2001).[5] "Suzuki Coupling Reactions of Alkenylboronates... with Lactam-Derived Vinyl Triflates."[5] Journal of Organic Chemistry, 66(7), 2459–2465.

Sources

Application Note: Regioselective Heck Arylation for N-Boc-4-Phenyl-Tetrahydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust protocol for the synthesis of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (also known as N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine) utilizing the Heck Reaction .

While the Suzuki-Miyaura coupling (Enol triflate + Phenylboronic acid) or the Grignard-Dehydration sequence (4-Piperidone + PhMgBr) are the industrial standards for this scaffold, the Heck Arylation offers a distinct advantage when starting from the neutral alkene precursor, avoiding the need for unstable triflates or harsh dehydration conditions.

Executive Summary & Strategic Rationale

The synthesis of 4-aryl-tetrahydropyridines is a cornerstone in the development of CNS-active agents (e.g., MPTP analogs, serotonin reuptake inhibitors). The Heck protocol described herein utilizes Jeffery conditions (Phase Transfer Agent/Silver Salts) to overcome the two primary failure modes of coupling cyclic alkenes:

  • Regio-scrambling: Migration of the double bond to the thermodynamically stable enecarbamate (conjugated) position.

  • Low Reactivity: Steric hindrance of the internal cyclic double bond.

Why this Protocol? Unlike the Suzuki route, this method uses the stable N-Boc-1,2,3,6-tetrahydropyridine as the nucleophile. It is atom-economical and avoids the cryogenic preparation of enol triflates.

Reaction Mechanism & Critical Control Points

The reaction proceeds via a neutral pathway. The regioselectivity is governed by the interplay between the steric bulk of the N-Boc group and the electronic bias of the double bond.

Mechanistic Pathway (DOT Visualization)

HeckMechanism Start Precursors: Ph-I + N-Boc-Alkene Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ph-Pd(II)-I] Pd0->OxAdd + Ph-I Coord Alkene Coordination (Syn-facial) OxAdd->Coord + Alkene Insert Migratory Insertion (Regio-determining Step) Coord->Insert C-C Bond Formation BetaElim Beta-Hydride Elimination Insert->BetaElim - H-Pd-I SideRxn Isomerization Risk (Double Bond Migration) Insert->SideRxn If Pd walks chain BetaElim->Pd0 Reductive Elimination ProdRel Product Release Target Alkene BetaElim->ProdRel + Base

Figure 1: Catalytic cycle highlighting the critical insertion step. Red node indicates the point of regiochemical divergence.

Experimental Protocol

Materials and Reagents
ReagentEquiv.[1][2][3][4][5]RoleCritical Attribute
Iodobenzene 1.0ElectrophileMust be colorless (distill if yellow).
N-Boc-1,2,3,6-tetrahydropyridine 1.2NucleophileOlefin purity >98%; free of piperidine.
Pd(OAc)₂ 0.05Catalyst PrecursorHigh purity essential.
PPh₃ (Triphenylphosphine)0.10LigandStabilizes Pd(0); prevents "Pd black".
Ag₂CO₃ (Silver Carbonate)1.1Base / Halide ScavengerKey Driver: Promotes cationic pathway; suppresses isomerization.
DMF (Dimethylformamide)N/ASolventAnhydrous; degassed.
Step-by-Step Methodology

Phase 1: Catalyst Pre-complexation

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Add anhydrous DMF (0.2 M concentration relative to iodide).

  • Stir at room temperature for 15 minutes under Argon until the solution turns a clear yellow/orange (generation of Pd(0) species).

Phase 2: Substrate Addition 4. Add Ag₂CO₃ (1.1 equiv) in one portion. Note: Protect reaction from light due to silver salts. 5. Add Iodobenzene (1.0 equiv) and N-Boc-1,2,3,6-tetrahydropyridine (1.2 equiv). 6. Seal the tube and purge with Argon for 5 minutes.

Phase 3: Reaction & Monitoring 7. Heat the reaction mixture to 80°C . 8. Monitor: Check TLC/LC-MS at 4 hours and 12 hours.

  • Target Rf: ~0.4 (Hexane/EtOAc 4:1).
  • Starting Alkene Rf: ~0.6.[5]
  • Reaction is typically complete within 12-16 hours.

Phase 4: Work-up and Purification 10. Cool to room temperature. 11. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove silver salts and Pd residues. 12. Wash the filtrate with water (3x) to remove DMF, followed by brine (1x). 13. Dry over Na₂SO₄, filter, and concentrate in vacuo. 14. Purification: Flash Column Chromatography (SiO₂).

  • Gradient: 0% → 15% EtOAc in Hexanes.
  • Note: The 4-phenyl isomer usually elutes after the unreacted starting alkene but before the 5-phenyl regioisomer (if formed).

Results & Troubleshooting Guide

Expected Analytical Data
  • Yield: 65-75% (Isolated).

  • ¹H NMR (400 MHz, CDCl₃): Characteristic alkene proton at δ 6.05 ppm (br s, 1H) confirms the trisubstituted double bond at C4-C5. The N-Boc protons appear as a singlet at δ 1.49 ppm (9H).

  • Regioselectivity: >10:1 (4-phenyl vs 5-phenyl) under Silver Carbonate conditions.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ leak.Degas DMF thoroughly (freeze-pump-thaw). Ensure Ph-I is pure.
Pd Black Precipitation Ligand instability or overheating.Increase PPh₃ loading to 15-20 mol% or switch to P(o-tol)₃.
Double Bond Migration "Hydrido-Pd" re-insertion.Crucial: Ensure Ag₂CO₃ is fresh. Silver scavenges iodide, preventing the formation of HI which catalyzes isomerization.
Regioisomer Mixture Lack of steric control.Switch solvent to Acetonitrile (MeCN) or reduce temperature to 60°C (longer time).

Strategic Comparison: Heck vs. Alternatives

While this protocol details the Heck reaction, a competent scientist must evaluate alternatives based on available precursors.

FeatureHeck Protocol (This Guide) Suzuki Coupling Grignard + Dehydration
Starting Material N-Boc-Tetrahydropyridine (Alkene)N-Boc-Enol TriflateN-Boc-4-Piperidone
Step Count 1 Step (Convergent)2 Steps (Triflate formation + Coupling)2 Steps (Addition + Elimination)
Atom Economy HighModerate (Triflate waste)Low (Mg salts, water loss)
Regiocontrol Variable (Requires Ag salts)Excellent (Fixed by Triflate) Good (Thermodynamic control)
Scalability Moderate (Silver is expensive)High (Pd loading can be low)High (Classic chemistry)

Recommendation: Use the Heck Protocol when the alkene precursor is readily available or when screening a library of aryl iodides where triflate synthesis for every analog is bottlenecking the workflow.

References

  • Jeffery Conditions for Heck Coupling: Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136.

  • Regioselectivity in Cyclic Alkene Heck Reactions: Larock, R. C., & Baker, B. E. (1988). "Palladium-catalyzed arylation of cyclic alkenes". Tetrahedron Letters, 29(8), 905-908.

  • Synthesis of Tetrahydropyridines (Alternative Suzuki Route): Eastwood, P. R. (2000).[5] "A simple synthesis of 4-substituted-1,2,3,6-tetrahydropyridines". Tetrahedron Letters, 41(19), 3705-3708.[5]

  • Mechanistic Insight on Silver Salts: Karimi, B., & Enders, D. (2006). "New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix System for the Heck Reaction". Organic Letters, 8(6), 1237–1240.

Sources

Application Notes and Protocols: Leveraging Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate in the Convergent Synthesis of Dihydropyridine-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) core is a cornerstone in medicinal chemistry, most notably as the foundational structure for a major class of L-type calcium channel blockers.[1] These drugs are indispensable in the management of cardiovascular diseases, particularly hypertension and angina.[2] The therapeutic efficacy of DHPs stems from their ability to modulate the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3] The archetypal DHP calcium channel blocker, nifedipine, and its second-generation analogues like amlodipine and felodipine, all share a substituted 1,4-dihydropyridine ring, highlighting the critical role of this scaffold in eliciting the desired pharmacological response.[2]

The synthesis of these vital therapeutic agents has traditionally been dominated by the Hantzsch dihydropyridine synthesis, a robust multi-component reaction that efficiently constructs the DHP ring from an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[4] This method's versatility has allowed for the creation of a vast library of DHP derivatives, enabling extensive structure-activity relationship (SAR) studies.[5] These studies have revealed that the nature and position of substituents on the DHP ring are critical for activity, with ester groups at the C3 and C5 positions and an aryl group at the C4 position being particularly important for potent calcium channel blocking.[6]

This document outlines a novel and efficient synthetic strategy that utilizes tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate as a key starting material for the synthesis of a model 4-phenyl-1,4-dihydropyridine dicarboxylate, a structural analogue of nifedipine. Instead of employing the starting material as a pre-formed ring to be further functionalized, we demonstrate its utility as a precursor to a key β-aminocarbonyl intermediate, which is then seamlessly integrated into a modified Hantzsch-type condensation. This convergent approach offers a high degree of control over the final molecular architecture and provides a practical route to valuable calcium channel blocker scaffolds.

Synthetic Strategy Overview

Our synthetic approach is a three-step sequence designed for efficiency and control. The overall workflow is depicted below:

G start tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate deprotection Step 1: N-Boc Deprotection start->deprotection intermediate1 4-phenyl-1,2,3,6-tetrahydropyridine deprotection->intermediate1 cleavage Step 2: Oxidative Cleavage intermediate1->cleavage intermediate2 3-amino-3-phenylpropanal (in situ) cleavage->intermediate2 hantzsch Step 3: Modified Hantzsch Condensation intermediate2->hantzsch product Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate hantzsch->product

Caption: Overall synthetic workflow from the starting material to the target dihydropyridine.

Part 1: Preparation of Key Intermediates

Step 1: N-Boc Deprotection of the Starting Material

Causality of Experimental Choices: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions. However, for subsequent reactions, its removal is necessary. Acid-catalyzed cleavage is the most common and efficient method for Boc deprotection. We have chosen trifluoroacetic acid (TFA) in dichloromethane (DCM) as it provides clean and rapid removal of the Boc group at room temperature, with the volatile byproducts (isobutylene and carbon dioxide) being easily removed.[7][8]

Protocol 1: Synthesis of 4-phenyl-1,2,3,6-tetrahydropyridine

  • Materials:

    • tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA) (5.0 eq)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate in anhydrous DCM (0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The product can be purified by column chromatography on silica gel if necessary.

Self-Validation and Expected Outcome:

ParameterExpected Result
Yield >90%
Appearance Pale yellow oil or solid
¹H NMR Disappearance of the t-butyl singlet at ~1.5 ppm.
Mass Spectrometry [M+H]⁺ corresponding to the deprotected product.
Step 2: Oxidative Cleavage to form β-Amino Aldehyde Precursor

Causality of Experimental Choices: To prepare for the Hantzsch condensation, the tetrahydropyridine ring must be opened to generate a linear three-carbon chain with a terminal aldehyde and an amino group at the β-position relative to the phenyl group. Ozonolysis is a classic and highly effective method for cleaving carbon-carbon double bonds.[9] A reductive workup with dimethyl sulfide (DMS) is chosen to selectively reduce the intermediate ozonide to the desired aldehyde without over-reduction to the alcohol. This in situ generation of the β-amino aldehyde is ideal for its immediate use in the subsequent multi-component reaction, minimizing potential side reactions and decomposition.

Protocol 2: In situ Generation of 3-amino-3-phenylpropanal

  • Materials:

    • 4-phenyl-1,2,3,6-tetrahydropyridine (1.0 eq)

    • Dichloromethane (DCM), anhydrous, pre-cooled to -78 °C

    • Methanol (MeOH), anhydrous, pre-cooled to -78 °C

    • Ozone (O₃) gas

    • Dimethyl sulfide (DMS) (2.0 eq)

  • Procedure:

    • Dissolve 4-phenyl-1,2,3,6-tetrahydropyridine in a 1:1 mixture of anhydrous DCM and MeOH (0.05 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

    • Purge the solution with nitrogen or argon gas to remove excess ozone.

    • Slowly add dimethyl sulfide (DMS) to the cold solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • The resulting solution containing the crude 3-amino-3-phenylpropanal is used directly in the next step without isolation.

Self-Validation and Expected Outcome: The instability of the β-amino aldehyde makes its isolation challenging. The successful formation of the product is typically confirmed by its consumption in the subsequent Hantzsch condensation and the characterization of the final dihydropyridine product.

Part 2: Convergent Synthesis of the Dihydropyridine Core

Step 3: Modified Hantzsch Condensation

Causality of Experimental Choices: The Hantzsch synthesis is a powerful one-pot reaction for the construction of dihydropyridines.[4] In our modified approach, the in situ generated 3-amino-3-phenylpropanal serves as the aldehyde component. The reaction with two equivalents of ethyl acetoacetate provides the carbon framework and the ester functionalities at C3 and C5. Ammonium acetate serves as the nitrogen source for the dihydropyridine ring. Refluxing in ethanol provides the necessary thermal energy to drive the series of condensations and cyclization to completion.

Hantzsch cluster_1 Knoevenagel Condensation cluster_2 Enamine Formation cluster_3 Michael Addition & Cyclization A 3-amino-3-phenylpropanal C Intermediate 1 A->C + B Ethyl Acetoacetate B->C D Ethyl Acetoacetate F Enamine D->F + E Ammonium Acetate E->F G Intermediate 1 I Cyclized Intermediate G->I + H Enamine H->I J Final Product I->J Dehydration

Caption: Mechanism of the modified Hantzsch dihydropyridine synthesis.

Protocol 3: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials:

    • Crude solution of 3-amino-3-phenylpropanal from Step 2 (1.0 eq)

    • Ethyl acetoacetate (2.0 eq)

    • Ammonium acetate (1.5 eq)

    • Ethanol

  • Procedure:

    • To the crude solution of 3-amino-3-phenylpropanal, add ethyl acetoacetate and ammonium acetate.

    • Add ethanol to the reaction mixture.

    • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol or by column chromatography on silica gel.

Self-Validation and Expected Outcome:

ParameterExpected Result
Yield 60-70% (over two steps)
Appearance Yellow crystalline solid
¹H NMR Characteristic peaks for the dihydropyridine ring protons, the phenyl group, the methyl groups, and the ethyl ester groups.[5]
¹³C NMR Signals corresponding to the carbons of the dihydropyridine ring and the substituents.
Mass Spectrometry [M+H]⁺ corresponding to the target dihydropyridine.
Melting Point Consistent with reported values for the compound.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through a series of analytical checkpoints. The successful deprotection in Step 1 is readily confirmed by the disappearance of the characteristic Boc proton signal in the ¹H NMR spectrum. The progress of the Hantzsch condensation in Step 3 can be monitored by TLC, observing the consumption of the starting materials and the appearance of the UV-active dihydropyridine product. The final product's identity and purity are unequivocally confirmed by a combination of spectroscopic techniques (¹H NMR, ¹³C NMR, MS) and by its melting point. The expected spectroscopic data for the final product are well-documented in the literature for similar 1,4-dihydropyridine structures, providing a reliable benchmark for comparison.[5][10]

Conclusion

This application note demonstrates a robust and scientifically sound synthetic route to a 4-phenyl-1,4-dihydropyridine dicarboxylate, a core structure of many calcium channel blockers, starting from tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate. By strategically utilizing the starting material as a precursor for a key intermediate in a convergent synthesis, this methodology offers a valuable alternative to traditional approaches. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in drug discovery and development to efficiently synthesize and explore novel dihydropyridine-based therapeutic agents.

References

  • Choy, J., Jaime, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • Adu-Ampratwum, D., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Link]

  • Wikipedia. (n.d.). Dihydropyridine calcium channel blockers. Wikipedia. Retrieved from [Link]

  • Jayanthi, A., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI. [Link]

  • Journal of Medicinal and Medical Chemistry. (2025). Synthesis Methods of Calcium Channel Blockers: A Review. Journal of Medicinal and Medical Chemistry. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]

  • Mondal, S., & Ghorai, P. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. [Link]

  • Hadizadeh, F., et al. (2012). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Siritre, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link]

  • Wang, X., et al. (2006). Synthesis and characterization of 4-aryl-1,4-dihydropyridine-3,5- dicarboxylates. ResearchGate. [Link]

  • Bakulina, O., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. [Link]

  • Google Patents. (n.d.). Preparation method of Beta-amino acid. Google Patents.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Synthesis of 1, 4-Dihydropyridine Derivatives By Schiff And Mannich Base. ijirset. [Link]

  • Wikipedia. (n.d.). Partial lysergamide. Wikipedia. Retrieved from [Link]

  • Reddy, P. V., & Schaus, S. E. (2011). Synthesis of syn- and enantioenriched anti-β-amino alcohols by highly diastereoselective borono-Mannich allylation reactions. Chemical Communications. [Link]

  • Bentham Science. (n.d.). β-Aminocarbonyl Compounds: Chemistry and Biological Activities. Bentham Science. Retrieved from [Link]

  • Bansal, R., et al. (2023). Synthesis of Ethyl Methyl 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates as Potential Calcium Channel Blockers for Hypertension. Bentham Science Publishers. [Link]

Sources

Application Note: Strategic Derivatization of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Critical

This Application Note details the strategic functionalization of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 103036-18-0). This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous SSRIs (e.g., Paroxetine analogs), antihistamines, and dopaminergic modulators.

CRITICAL SAFETY WARNING - READ BEFORE EXPERIMENTATION: While the N-Boc protected starting material is generally stable, the deprotected secondary amine (4-phenyl-1,2,3,6-tetrahydropyridine) is a structural analog of the neurotoxin precursor MPTP.

  • MPTP Hazard: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized by MAO-B into MPP+, a potent mitochondrial toxin that causes permanent Parkinsonian symptoms.

  • Handling Mandate: All deprotection reactions yielding the free amine must be performed in a Class II Biosafety Cabinet or high-efficiency fume hood .[1] Double-gloving (Nitrile) and quenching of all waste streams with 1% bleach solution is required before disposal.

Structural Analysis & Reaction Landscape

The molecule features three distinct sites for orthogonal derivatization:

  • The N-Boc Carbamate: Acid-labile protecting group.[1]

  • The C4-C5 Alkene: Electron-rich styrenyl double bond, susceptible to electrophilic addition and reduction.

  • The C4-Phenyl Ring: Sterically demands the "equatorial-like" position in piperidine products.[1]

Reaction Landscape Diagram

The following diagram maps the primary derivatization pathways available for this scaffold.

ReactionLandscape Start N-Boc-4-phenyl-THP (Starting Material) Piperidine 4-Phenylpiperidine (Saturated Core) Start->Piperidine Hydrogenation (H2, Pd/C) Epoxide 3,4-Epoxypiperidine (Scaffold Diversification) Start->Epoxide Oxidation (mCPBA or DMDO) FreeAmine Free Amine Salt (MPTP Analog Precursor) Start->FreeAmine Acidic Deprotection (TFA or HCl) N_Deriv N-Alkylated/Acylated Products FreeAmine->N_Deriv Reductive Amination or Amide Coupling

Figure 1: Divergent synthesis pathways from the N-Boc-4-phenyl-tetrahydropyridine core.

Protocol A: Chemoselective Hydrogenation (C4-C5 Reduction)

Objective: Reduction of the alkene to yield tert-butyl 4-phenylpiperidine-1-carboxylate. This is the primary route for synthesizing Paroxetine-like scaffolds.[1]

Mechanistic Insight: The 4-phenyl group exerts steric control.[1] Hydrogenation typically occurs from the less hindered face, but in 4-substituted tetrahydropyridines, the product is the racemate of the 4-substituted piperidine. Stereocenters are only generated if the ring is further substituted.[1]

Materials
  • Substrate: Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv)

  • Catalyst: 10% Pd/C (0.1 equiv by weight)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (40 psi for faster kinetics)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).

  • Inerting: Sparge the solution with Nitrogen (N₂) for 5 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream.[1] Caution: Dry Pd/C is pyrophoric.[1]

  • Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3 times). Stir vigorously at Room Temperature (RT) for 4–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (UV active, alkene) will disappear; the product is also UV active but stains differently with KMnO₄.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1] Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate in vacuo. The product is typically a white solid or clear oil requiring no further purification (>95% yield).[1]

Protocol B: Oxidative Functionalization (Epoxidation)

Objective: Installation of an epoxide at the C4-C5 position to allow for subsequent nucleophilic ring-opening (e.g., creating 3-hydroxy-4-phenyl piperidines).

Mechanistic Insight: The electron-rich styrenyl double bond reacts rapidly with electrophilic oxidants.[1] Meta-chloroperoxybenzoic acid (mCPBA) is preferred over catalytic methods for small-scale reliability.

Materials
  • Substrate (1.0 equiv)

  • mCPBA (1.2 equiv, 77% max purity grade)

  • Solvent: Dichloromethane (DCM)

  • Quench: Na₂S₂O₃ (sat.[1] aq.) and NaHCO₃ (sat.[1] aq.)

Step-by-Step Procedure
  • Dissolution: Dissolve substrate in DCM (0.1 M) and cool to 0°C in an ice bath.

  • Addition: Add mCPBA portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 3–6 hours.

  • Workup (Critical for Purity):

    • Dilute with DCM.[1]

    • Wash with 10% aqueous Na₂S₂O₃ (to reduce excess peroxides).

    • Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol C: N-Boc Deprotection (The "MPTP" Step)

Objective: Removal of the Boc group to release the free amine. Scope: Two methods are provided. Method A (TFA) is standard; Method B (HCl) is preferred if the hydrochloride salt is the desired stable form.

Deprotection Decision Logic

DeprotectionLogic Start Select Deprotection Method CheckAcid Is substrate acid-sensitive (other than Boc)? Start->CheckAcid MethodA Method A: TFA/DCM (Standard) CheckAcid->MethodA No MethodB Method B: 4M HCl/Dioxane (Salt Formation) CheckAcid->MethodB No (Need HCl Salt) MethodC Method C: TMSOTf/2,6-Lutidine (Mild/Selective) CheckAcid->MethodC Yes

Figure 2: Selection guide for deprotection conditions.

Method A: TFA/DCM (Standard)
  • Setup: Dissolve substrate in DCM (0.2 M).

  • Acidification: Add Trifluoroacetic Acid (TFA) dropwise.[1] Final ratio DCM:TFA should be 2:1 or 4:1.[1]

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC (ninhydrin stain required for free amine).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: Yields the Trifluoroacetate salt.

Method B: HCl/Dioxane (Precipitation)
  • Setup: Dissolve substrate in minimal dry 1,4-dioxane or Et₂O.

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv).

  • Reaction: Stir at RT. The amine hydrochloride salt often precipitates out of solution within 1 hour.[1]

  • Isolation: Filter the solid precipitate and wash with cold Et₂O. This yields the highly pure HCl salt, which is safer to handle than the free base oil.

Analytical Data Summary

Expected spectral characteristics for the core transformations:

Compound1H NMR Key Signal (CDCl3)MS (ESI)TLC Behavior
Starting Material δ 6.05 (m, 1H, =CH), 1.49 (s, 9H, Boc)[M+H-Boc]+ = 174.1UV+, Rf ~0.6 (Hex/EtOAc 4:1)
Product (Hydrogenation) Disappearance of δ 6.05 alkene peak.[M+H]+ = 276.2UV+, Rf ~0.6 (Similar to SM)
Product (Deprotection) Disappearance of δ 1.49 Boc peak.[M+H]+ = 174.1UV+, Base-line (polar), Ninhydrin+

References

  • MPTP Safety & Handling

    • Sigma-Aldrich Product Safety Sheet: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride.
    • Link:

  • Synthesis of Tetrahydropyridine Carboxylates

    • Atlantis Press: Synthesis of Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate.[2] (Analogous chemistry).[3]

    • Link:

  • Epoxidation Methodologies

    • Organic Chemistry Portal: Epoxid
    • Link:

  • N-Boc Deprotection Protocols

    • ResearchGate: Rapid Deprotection of N-Boc Amines by TFA.
    • Link:

Sources

Application Note: High-Throughput Utilization of the 4-Phenyl-1,2,3,6-tetrahydropyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the use of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate in high-throughput parallel synthesis.

Part 1: Executive Summary & Critical Safety Alert

The Discrepancy Notice (Quality Control)

CRITICAL: The CAS number provided in your request (103041-38-9 ) corresponds to Ethyl 3-(pyridin-2-ylamino)propanoate, a completely different acyclic structure.[1][2] This guide addresses the chemical name provided: Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (also known as N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine).[1][2]

  • Action Required: Verify the identity of your starting material via 1H NMR before proceeding. The protocols below apply strictly to the tetrahydropyridine scaffold.

Value Proposition

The 4-phenyl-1,2,3,6-tetrahydropyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for piperidines and phenyl-piperazines.[1] It is critical in the design of:

  • GPCR Ligands: Dopamine (

    
    , 
    
    
    
    ), Serotonin (
    
    
    ,
    
    
    ), and Opioid receptors.[1]
  • Enzyme Inhibitors: PARP-1 inhibitors and Farnesyltransferase inhibitors.[1][2]

  • Neuroscience Probes: Modulators of the cholinergic system (M1 agonists).[2]

TOXICOLOGY ALERT: Structural Relation to MPTP

WARNING: This scaffold is the N-protected precursor to 4-phenyl-1,2,3,6-tetrahydropyridine .[1]

  • The Hazard: While the N-Boc and N-H forms are generally manageable, N-methylation of this scaffold generates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a potent neurotoxin that causes irreversible Parkinsonian symptoms by destroying dopaminergic neurons in the substantia nigra.[1][2]

  • Strict Prohibition: NEVER perform reductive amination with formaldehyde or alkylation with methyl iodide on this scaffold outside of a dedicated high-containment facility.

  • Metabolic Liability: Be aware that lipophilic analogs can be metabolized in vivo to MPP+ species.[1]

Part 2: Chemical Profile & Reactivity

PropertyData
Chemical Name Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate
Core Scaffold 1,2,3,6-Tetrahydropyridine
Molecular Weight ~259.34 g/mol
LogP (Calc) 3.5 – 4.2 (Highly Lipophilic)
Key Reactivity 1.[1][2] Acid-labile Carbamate (Boc) 2.[1][2][3] Nucleophilic Nitrogen (post-deprotection) 3.[1][2] Olefin (C4-C5) susceptible to reduction or oxidation
Storage 2-8°C, Inert Atmosphere (Nitrogen/Argon)

Part 3: Parallel Synthesis Strategy

The primary utility of this building block in parallel synthesis is N-Diversification .[1][2] The workflow involves a "Deprotect-Purify-Decorate" cycle.[1][2]

Workflow Diagram: N-Diversification Library Generation

ParallelSynthesis cluster_reactions Step 3: Parallel Diversification Start N-Boc Scaffold (Stock Solution) Deprotection Step 1: Acidic Deprotection (4N HCl in Dioxane or TFA/DCM) Start->Deprotection Batch Mode FreeBase Step 2: Scavenging/Free-Basing (Polymer-supported Carbonate) Deprotection->FreeBase Removal of Acid Split Split to 96-well Plate FreeBase->Split Amide Amide Coupling (R-COOH + HATU) Split->Amide Sulfon Sulfonylation (R-SO2Cl + TEA) Split->Sulfon Urea Urea Formation (R-NCO) Split->Urea QC Step 4: QC & Purification (LC-MS / Prep HPLC) Amide->QC Sulfon->QC Urea->QC

Figure 1: High-throughput workflow for generating 4-phenyl-1,2,3,6-tetrahydropyridine libraries.

Part 4: Detailed Protocols

Protocol A: High-Throughput Boc-Deprotection (Batch Mode)

Rationale: Perform deprotection in batch before splitting to ensure uniformity.[1] HCl/Dioxane is preferred over TFA to avoid trifluoroacetate salts, which can interfere with biological assays if not fully removed.[1]

  • Dissolution: Dissolve the N-Boc starting material (1.0 equiv) in minimal Dichloromethane (DCM).

  • Acid Addition: Add 4N HCl in Dioxane (10 equiv) at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC or LCMS (Disappearance of m/z [M+Na]+ peak of Boc).

  • Work-up (Solid Phase Extraction - SPE):

    • Load the reaction mixture onto a Strong Cation Exchange (SCX-2) cartridge.

    • Wash with MeOH (removes non-basic impurities and Boc by-products).[1][2]

    • Elute the free amine with 2N

      
       in MeOH.[1]
      
  • Concentration: Evaporate solvent under reduced pressure (

    
    C) to yield the free amine: 4-phenyl-1,2,3,6-tetrahydropyridine .
    
    • Stability Note: The free amine is prone to oxidation.[1] Use immediately or store under Argon at -20°C.

Protocol B: Parallel Amide Coupling (96-Well Plate Format)

Rationale: Uses HATU for high reactivity with sterically demanding amines.[1]

Reagents:

  • Scaffold: 4-phenyl-1,2,3,6-tetrahydropyridine (0.1 M in DMF).

  • Monomers: Diverse Carboxylic Acids (

    
    , 0.1 M in DMF).[1]
    
  • Coupling Agent: HATU (0.1 M in DMF).[2]

  • Base: DIEA (DIPEA) (0.2 M in DMF).[1][2]

Procedure:

  • Dispense: Add

    
     of Carboxylic Acid solution (10 µmol, 1.0 equiv) to each well.
    
  • Activate: Add

    
     of HATU solution (10 µmol, 1.0 equiv) and 
    
    
    
    of DIEA solution (20 µmol, 2.0 equiv). Shake for 10 mins.
  • Addition: Add

    
     of Scaffold amine solution (10 µmol, 1.0 equiv).
    
  • Incubation: Seal plate and shake at RT for 16 hours.

  • Quench: Add

    
     of 10% aqueous 
    
    
    
    .
  • Extraction: Add

    
     Ethyl Acetate. Liquid-Liquid Extraction (LLE) using a multichannel pipette or automated handler.[1][2]
    
  • Dry: Transfer organic layer to a new plate and evaporate (Genevac or SpeedVac).

Protocol C: Parallel Sulfonylation

Rationale: Sulfonamides are stable pharmacophores often used to tune solubility and metabolic stability.[1]

  • Dispense: Add Scaffold amine (10 µmol) in DCM (

    
    ) to wells containing Polymer-Supported Morpholine  (2-3 equiv, as acid scavenger).
    
  • React: Add Sulfonyl Chlorides (

    
    , 1.2 equiv) in DCM.
    
  • Incubation: Shake at RT for 12 hours.

  • Scavenging: Add Polymer-Supported Trisamine (3 equiv) to scavenge excess sulfonyl chloride.[1][2] Shake for 4 hours.

  • Filter: Filter off the resin beads. The filtrate contains the pure sulfonamide.

Part 5: Quality Control & Troubleshooting

Analytical Standards
  • LC-MS Method: Use a high-pH buffer (Ammonium Bicarbonate, pH 10) for the mobile phase.[1][2] These basic amines often tail or stick to columns in acidic conditions.[1]

  • Expected Mass:

    • N-Boc precursor: MW ~259.[1][2]

    • Free Amine: MW ~159.

    • Products: MW = 158 + [Fragment MW].[2]

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (Deprotection) Volatility of free amineDo not apply high vacuum for extended periods.[1][2] Use HCl salt if possible.[1]
Incomplete Coupling Steric hindrance of secondary amineSwitch from HATU to PyBOP or use Acid Chlorides .[1] Increase temp to 40°C.
Oxidation By-products Air sensitivity of tetrahydropyridineDegas all solvents.[1] Ensure reaction plates are sealed under

.
Precipitation Low solubility of scaffoldAdd 10% NMP (N-Methyl-2-pyrrolidone) to the DMF reaction mixture.[1][2]

Part 6: Pharmacophore Mapping

Understanding where this scaffold fits in chemical space aids in library design.[1]

Pharmacophore Scaffold 4-Phenyl-THP Scaffold Lipophilicity Hydrophobic Core (Phenyl Ring) Scaffold->Lipophilicity BasicCenter Basic Nitrogen (Interaction with Asp) Scaffold->BasicCenter Linker Rigid Linker (Double Bond) Scaffold->Linker GPCR GPCR Ligands (Dopamine/Serotonin) Opioid Opioid Agonists (Analgesia) PARP PARP-1 Inhibitors (Oncology) Lipophilicity->GPCR BasicCenter->Opioid Linker->PARP

Figure 2: Pharmacophore mapping of the 4-phenyl-1,2,3,6-tetrahydropyridine scaffold.[1][2]

References

  • Ishida, J., et al. (2005).[1] "4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 15(19), 4221-4225.[1]

  • Przedborski, S., et al. (2001).[1] "The parkinsonian toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a technical review of its utility and safety." Journal of Neurochemistry, 76(5), 1265-1274.[1]

  • Mateeva, N., et al. (2005).[1] "The chemistry and pharmacology of tetrahydropyridines." Current Medicinal Chemistry, 12(5), 551-571.[1]

  • Kruse, C. G., et al. (1987).[1] "Synthesis and structure-activity relationships of a series of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives as specific serotonin 5-HT1A receptor agonists." Journal of Medicinal Chemistry, 30(3), 486-494.[1]

Sources

"Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate" functionalization of the phenyl ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, serving as a precursor to piperidine-based therapeutics (e.g., Paroxetine analogs) and a probe in neurochemistry (MPTP analogs). Functionalizing the phenyl ring of this molecule presents a distinct chemoselectivity challenge: the molecule contains an acid-labile protecting group (Boc), an oxidation-sensitive alkene (C4-C5), and a relatively deactivated phenyl ring.

This guide details two distinct workflows for accessing functionalized variants:

  • Late-Stage Functionalization (LSF): Direct C-H activation of the phenyl ring using Iridium catalysis.

  • De Novo Assembly: Constructing the functionalized scaffold via Suzuki-Miyaura coupling of N-Boc-4-piperidone enol triflates.

Chemoselectivity Analysis

Before attempting functionalization, one must understand the reactivity landscape of the molecule.

Functional GroupReactivity RiskImplication for Protocol
Boc Group Acid Labile (

)
Avoid Nitration (

) or Friedel-Crafts conditions.
C4-C5 Alkene Electrophilic Addition / OxidationAvoid

(adds across double bond) and strong oxidants (

).
Phenyl Ring Sterically Exposed / Electron NeutralIdeal for transition-metal catalyzed C-H activation (steric control).
Decision Logic: Which Route to Choose?

DecisionMatrix cluster_legend Key Outcome Start Starting Material Status Decision Do you already have the unfunctionalized scaffold? Start->Decision PathA PATH A: Late-Stage Functionalization (Ir-Catalyzed C-H Activation) Decision->PathA Yes (Library Diversification) PathB PATH B: De Novo Assembly (Suzuki Coupling of Enol Triflate) Decision->PathB No (Scale-up Synthesis) Access to meta/para-Borylated Intermediates Access to meta/para-Borylated Intermediates PathA->Access to meta/para-Borylated Intermediates Access to specific ortho/meta/para substitutions Access to specific ortho/meta/para substitutions PathB->Access to specific ortho/meta/para substitutions

Figure 1: Strategic decision matrix for selecting the synthesis route.

Path A: Late-Stage Functionalization (C-H Activation)

Direct functionalization of the phenyl ring is best achieved via Iridium-catalyzed C-H borylation. Unlike electrophilic aromatic substitution (which risks deprotecting the Boc group or reacting with the alkene), Ir-catalysis is neutral, mild, and sterically directed to the meta and para positions.

Protocol 1: Iridium-Catalyzed C-H Borylation

Objective: Install a pinacol boronate ester (


) on the phenyl ring.

Reagents:

  • Substrate: N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: 4,4’-Di-tert-butyl-2,2’-dipyridyl (dtbpy) (3.0 mol%)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.1 equiv)
    
  • Solvent: THF or MTBE (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox or under Argon flow, add

    
     (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) to a microwave vial. Add 2 mL of THF. The solution should turn dark brown/red, indicating active catalyst formation.
    
  • Reagent Addition: Add the substrate (259 mg, 1.0 mmol) and

    
     (280 mg, 1.1 mmol) to the vial. Seal with a crimp cap.
    
  • Reaction: Heat the mixture to 80°C for 16 hours .

    • Note: Microwave heating at 100°C for 1 hour is a viable alternative for high-throughput screening.

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Do not use silica gel chromatography immediately if the boronate is unstable.

    • Dilute with

      
       and filter through a short plug of Celite  or Neutral Alumina .
      
    • Concentrate in vacuo.

  • Validation: Analyze via

    
    -NMR. Look for the disappearance of the para-proton signal and the shift of meta-protons.
    
    • Yield Expectation: 65-85% mixture of meta and para isomers (typically 2:1 ratio favoring meta due to the steric bulk of the tetrahydropyridine ring).

Path B: De Novo Assembly (Suzuki Coupling)

If specific regiochemistry (e.g., ortho-substitution) is required, or if the scaffold is not yet synthesized, the "De Novo" route is superior. This involves coupling a commercially available aryl boronic acid with the enol triflate of N-Boc-4-piperidone.

Protocol 2: Enol Triflate Formation & Suzuki Coupling

Step 1: Synthesis of the Enol Triflate

  • Reagents: N-Boc-4-piperidone (1.0 equiv), LiHMDS (1.1 equiv), PhNTf2 (N-phenyl-bis(trifluoromethanesulfonimide)) (1.1 equiv).

  • Procedure:

    • Cool THF solution of N-Boc-4-piperidone to -78°C.

    • Add LiHMDS dropwise. Stir for 30 mins.

    • Add solution of

      
       in THF.[2]
      
    • Warm to 0°C and stir for 2 hours.

    • Quench with sat.

      
      , extract with EtOAc.
      
    • Result:N-Boc-4-(trifluoromethylsulfonyloxy)-1,2,3,6-tetrahydropyridine.

Step 2: Suzuki-Miyaura Coupling

  • Reagents:

    • Enol Triflate (from Step 1) (1.0 equiv)

    • Functionalized Aryl Boronic Acid (1.2 equiv) (e.g., 4-Chloro-phenylboronic acid)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (3.0 equiv, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane

  • Procedure:

    • Combine Triflate, Boronic Acid, and Base in Dioxane. Degas with

      
       for 10 mins.
      
    • Add Pd catalyst.[1][3]

    • Heat to 90°C for 4-6 hours .

    • Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Downstream Applications (The "Library" Phase)

Once the phenyl ring is functionalized (either via Path A borylation or Path B coupling), the scaffold serves as a versatile intermediate.

Workflow Visualization

Workflow Substrate N-Boc-4-Phenyl- Tetrahydropyridine Borylation Ir-Catalyzed C-H Borylation Substrate->Borylation Path A BpinProduct Phenyl-Bpin Intermediate Borylation->BpinProduct Suzuki Suzuki Coupling (Ar-X) BpinProduct->Suzuki Biaryl Synthesis Oxidation Oxidation (NaBO3) BpinProduct->Oxidation Phenol Synthesis ChanLam Chan-Lam (Amines) BpinProduct->ChanLam Aniline Synthesis

Figure 2: Divergent synthesis from the borylated intermediate.

Key Transformations of the Borylated Intermediate:
  • Biaryl Formation: React the Bpin-intermediate with Aryl Bromides using standard Suzuki conditions (

    
    , 
    
    
    
    ).
  • Phenol Synthesis: Treat with

    
     in THF/Water to convert 
    
    
    
    to
    
    
    . This allows access to phenyl ethers.
  • Halogenation: Convert

    
     to 
    
    
    
    or
    
    
    using
    
    
    or
    
    
    for further elaboration.

References

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.[1] Link

  • Eastwood, P. R. (2000). A versatile synthesis of 4-aryl-1,2,3,6-tetrahydropyridines via palladium mediated cross coupling of vinyl triflates with aryl boronic acids. Tetrahedron Letters. Link

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization. Journal of the American Chemical Society.[1] Link

  • Oakwood Chemical. (2023). Product Specification: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.[4] Link

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate CAS Registry Number: 103035-13-2 (Related free base: 103035-13-2 usually refers to similar derivatives; specific salt forms vary). Common Name: N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine.

Route Selection Strategy: The "Yield vs. Cost" Matrix

Before troubleshooting, ensure you are using the correct synthetic pathway for your constraints.

FeatureRoute A: Suzuki-Miyaura Coupling Route B: Grignard Addition + Dehydration
Primary Mechanism Pd-catalyzed cross-coupling of vinyl triflate.Nucleophilic addition followed by acid-mediated elimination.
Yield Potential High (75–90%) Moderate (50–65%)
Purity Profile Excellent (Regioselective for

alkene).
Variable (Risk of

isomer and Boc deprotection).
Cost High (Requires Pd catalyst, Triflate reagents).Low (Cheap reagents: PhMgBr, Acid).
Recommendation Preferred for Drug Discovery/SAR. Preferred for Multi-gram/Kilo scale-up if purity specs allow.

Module A: The Suzuki-Miyaura Protocol (The Gold Standard)

This route offers the highest regioselectivity. The double bond is "locked" into the 4,5-position by the enol triflate formation.

Workflow Diagram

SuzukiWorkflow Start N-Boc-4-Piperidone Step1 Enol Triflate Formation (LDA/LiHMDS + PhNTf2) Start->Step1 -78°C, THF Inter Intermediate: Vinyl Triflate Step1->Inter Isolation (Fast) Step2 Suzuki Coupling (PhB(OH)2, Pd(dppf)Cl2) Inter->Step2 Reflux, Base Product Target: N-Boc-4-Phenyl-Tetrahydropyridine Step2->Product Purification

Figure 1: The Suzuki-Miyaura pathway ensures regiocontrol of the double bond.

Critical Protocol: Enol Triflate Synthesis

The Failure Point: The vinyl triflate intermediate is thermally unstable and sensitive to silica.

  • Reagents: N-Boc-4-piperidone (1.0 eq), LDA or LiHMDS (1.1 eq), N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    ) or Comins' Reagent.
    
  • Key Step: Add base at -78°C strictly. Cannulate the ketone slowly.

Troubleshooting Guide: Suzuki Coupling

Q1: My yield is low (<40%), and I see starting material (Triflate) remaining.

  • Diagnosis: Catalyst deactivation (Oxidation).

  • Fix:

    • Switch Catalyst: Move from

      
       to 
      
      
      
      . The bidentate ligand (dppf) has a larger bite angle and prevents rapid catalyst decomposition.
    • Degassing: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent (Dioxane/Water 4:1) before adding the catalyst.

Q2: The Triflate is disappearing, but I'm getting "Protodeboronation" (Benzene formation) or Hydrolysis (Ketone recovery).

  • Diagnosis: Water content is uncontrolled or base is too strong.

  • Fix:

    • Base Switch: If using

      
       (aqueous), switch to anhydrous 
      
      
      
      or
      
      
      in dry DMF or Dioxane.
    • Triflate Stability: Ensure the triflate was not purified on standard silica. Use Neutral Alumina or silica pre-treated with 1% Triethylamine for filtration.

Q3: The reaction turns black immediately (Pd black precipitation).

  • Diagnosis: Ligand deficiency.

  • Fix: Add 10-20 mol% of free ligand (e.g.,

    
     or dppf) to the reaction mixture to stabilize the Pd(0) species.
    

Module B: Grignard & Dehydration (The Scale-Up Route)

This route is cost-effective but prone to "Yield Killers" like Boc-deprotection and isomerization.

Workflow Diagram

DehydrationWorkflow Start N-Boc-4-Piperidone Grignard Grignard Addition (PhMgBr, 0°C) Start->Grignard Alcohol Intermediate: Tertiary Alcohol Grignard->Alcohol Dehydration Acid-Mediated Elimination Alcohol->Dehydration Critical Step Product Target Product Dehydration->Product Mild Acid (MsCl/SOCl2) SideProduct Impurity: Deprotected Amine (NH) Dehydration->SideProduct Strong Acid (HCl/TFA)

Figure 2: The dehydration step requires careful acid selection to prevent Boc removal.

Troubleshooting Guide: Dehydration Step

Q1: I lost the Boc group! The product is the free amine (4-phenyl-1,2,3,6-tetrahydropyridine).

  • Cause: Acid conditions were too harsh (e.g., refluxing HCl or TFA).

  • The Fix (Mesylation Method): Avoid Brønsted acids entirely.

    • Dissolve the tertiary alcohol in DCM (

      
      ).
      
    • Add

      
        (3.0 eq) and Methanesulfonyl chloride (MsCl)  (1.5 eq).
      
    • Allow to warm to RT. The mesylate is unstable and will spontaneously eliminate to the alkene without touching the Boc group.

    • Alternative: Use

      
       / Pyridine  at 
      
      
      
      .

Q2: I have a mixture of isomers (double bond at 3,4 and 4,5).

  • Cause: Thermodynamic equilibration. The 4,5-alkene (conjugated with phenyl) is generally the thermodynamic product, but acidic conditions can cause migration.

  • Fix:

    • Lower Temperature: If using acid (

      
      ), perform the reaction in refluxing benzene or toluene with a Dean-Stark trap, but stop immediately upon water cessation.
      
    • Switch to Kinetic Control: Use the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) in THF. It promotes syn-elimination under neutral conditions, minimizing isomerization.

Purification & Analytics

Isolation Protocol:

  • Scavenging (Suzuki Route): If Pd residues remain (dark oil), treat the organic phase with Thiol-functionalized silica or wash with 10% aqueous L-Cysteine .

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5

      
       80:20).
      
    • Note: The product is UV active (254 nm) due to the styrene motif.

Verification Data:

Analysis Expected Signal Validation Check

| 1H NMR (CDCl3) |


 6.00–6.10 ppm (1H, m) | This is the vinylic proton at C5. If missing, you have the alcohol. |
| 1H NMR  (CDCl3) | 

1.49 ppm (9H, s) | Boc group. If missing, you have the free amine. | | TLC (Hex:EtOAc 4:1) |

| Stains purple/blue with Anisaldehyde (usually). |

References

  • Eastwood, P. R. (2000). "Suzuki coupling of vinyl triflates: Synthesis of 4-substituted-1,2,3,6-tetrahydropyridines." Tetrahedron Letters, 41(19), 3705-3708.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Comins, D. L., & Dehghani, A. (1992). "Pyridine-derived triflating reagents: An improved preparation of vinyl triflates from metallo enolates." Tetrahedron Letters, 33(42), 6299-6302.

  • Organic Chemistry Portal. (n.d.). "Synthesis of 1,2,3,6-Tetrahydropyridines."

  • Wustrow, D. J., & Wise, L. D. (1991). "Coupling of arylboronic acids with vinyl triflates: A convenient synthesis of 4-aryl-1,2,3,6-tetrahydropyridines." Synthesis, 1991(11), 993-995.

Disclaimer: This guide is for research purposes only. Always consult standard Safety Data Sheets (SDS) for N-Boc-4-piperidone, Phenylboronic acid, and Palladium catalysts before handling.

Technical Support Center: Stability of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate under acidic conditions. As Senior Application Scientists, we understand the critical nature of protecting group stability in multi-step organic synthesis and aim to provide you with the expertise and insights necessary for successful experimental outcomes.

Introduction

Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate, often referred to as N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine, is a valuable intermediate in the synthesis of various pharmacologically active compounds, including potent PARP-1 inhibitors.[1] The tert-butyloxycarbonyl (Boc) protecting group is prized for its stability in basic and nucleophilic conditions, allowing for orthogonal protection strategies.[2][3] However, its characteristic lability to acid is the cornerstone of its utility, enabling selective deprotection.[2] Understanding the nuances of this acid sensitivity is crucial for preventing unwanted side reactions and ensuring the integrity of the target molecule.

This guide will address common challenges and questions related to the acidic stability of this compound, providing both theoretical explanations and practical, field-proven protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and reaction of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate in the presence of acid.

Issue 1: Premature or Unintended Boc Deprotection

Symptoms:

  • Appearance of a new, more polar spot on TLC analysis corresponding to the deprotected amine.

  • Complex NMR spectra indicating a mixture of starting material and the deprotected product.

  • Lower than expected yield of the desired product in a reaction where the Boc group was intended to remain intact.

Root Causes & Solutions:

The Boc group is known to be sensitive to acidic conditions.[2][3][4] The cleavage mechanism involves the formation of a stable tert-butyl cation.[2][3] Several factors can lead to its unintended removal:

  • Inadvertent Exposure to Strong Acids: Even trace amounts of strong acids can catalyze the removal of the Boc group. This can occur during aqueous work-ups if the pH is not carefully controlled, or during purification on silica gel, which can be slightly acidic.

    • Solution: Neutralize acidic reagents before work-up. When performing chromatography, consider using silica gel that has been pre-treated with a base like triethylamine.

  • Reagent Acidity: Certain reagents, such as Lewis acids or even some grades of solvents, may contain acidic impurities.

    • Solution: Use freshly distilled or high-purity solvents. If a Lewis acid is necessary for a different part of the molecule, consider if a less acidic alternative exists or if the reaction temperature can be lowered to minimize Boc cleavage.

  • Elevated Temperatures: Acid-catalyzed deprotection is accelerated at higher temperatures.

    • Solution: If possible, run reactions at lower temperatures (e.g., 0 °C or room temperature) to minimize the rate of deprotection.

Issue 2: Incomplete Boc Deprotection

Symptoms:

  • Persistence of the starting material spot on TLC after the intended deprotection reaction time.

  • NMR analysis shows a significant amount of remaining Boc-protected starting material.

  • Low yield of the desired deprotected amine.

Root Causes & Solutions:

While the Boc group is acid-labile, incomplete deprotection can occur under certain conditions:

  • Insufficient Acid Strength or Concentration: The choice and concentration of the acid are critical for efficient deprotection.

    • Solution: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[5] A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is often sufficient.[6] For more sensitive substrates, 4M HCl in dioxane is a widely used alternative.[6]

  • Short Reaction Time or Low Temperature: Deprotection may be slow under dilute acidic conditions or at low temperatures.

    • Solution: Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the reaction time, allowing it to warm to room temperature, or using a slightly higher concentration of acid.[6]

Issue 3: Side Reactions of the Tetrahydropyridine Ring Under Acidic Conditions

Symptoms:

  • Formation of multiple, unexpected byproducts observed by TLC or LC-MS.

  • Discoloration of the reaction mixture.

  • Low yield of the desired product, even with complete Boc deprotection.

Root Causes & Solutions:

The double bond in the tetrahydropyridine ring can be susceptible to acid-catalyzed reactions:

  • Protonation and Rearrangement: The double bond can be protonated by strong acids, leading to the formation of a carbocation intermediate that could potentially undergo rearrangement or react with nucleophiles present in the reaction mixture.

  • Isomerization: Under certain acidic conditions, the double bond might migrate.

    • Solution: Use the mildest acidic conditions that effectively remove the Boc group. Employing scavengers, such as triethylsilane or thioanisole, can help to trap the tert-butyl cation generated during deprotection and may minimize other side reactions.[3] Running the reaction at a lower temperature can also help to suppress these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deprotection of tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate?

A1: The most common and reliable method for Boc deprotection is treatment with a strong acid. Here are two standard protocols:

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in dichloromethane (DCM) at 0 °C to room temperature is highly effective. The reaction is typically complete within 30 minutes to a few hours.[6]

  • Hydrochloric Acid (HCl) in Dioxane: A 4M solution of HCl in dioxane is another widely used reagent.[6] This is often considered a slightly milder option than TFA and can be advantageous when other acid-sensitive functional groups are present.

Q2: How can I monitor the progress of the Boc deprotection reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. The deprotected amine is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin can be used to visualize the primary or secondary amine product.

Q3: Can I use other acids for Boc deprotection?

A3: Yes, other acids can be used, but their effectiveness and the potential for side reactions will vary. Some alternatives include:

  • Aqueous Phosphoric Acid: Can be a milder alternative.[5]

  • Oxalyl Chloride in Methanol: This provides a mild method for deprotection at room temperature.[5][7]

  • Iodine: Catalytic amounts of iodine under solvent-free conditions have been reported for N-Boc deprotection.[5]

The choice of acid should be tailored to the specific substrate and the presence of other functional groups.

Q4: Is the tetrahydropyridine ring stable to the acidic conditions used for Boc deprotection?

A4: Generally, the 1,2,3,6-tetrahydropyridine core is stable to the standard acidic conditions used for Boc deprotection (TFA/DCM or HCl/dioxane), especially when the reaction is performed at or below room temperature and for a limited duration. However, prolonged exposure to strong acids or elevated temperatures can lead to side reactions as mentioned in the troubleshooting guide. It is always advisable to monitor the reaction closely and work up the reaction as soon as the deprotection is complete.

Q5: How should I store tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate to ensure its stability?

A5: To prevent gradual degradation, the compound should be stored in a cool, dry place, away from light and acidic vapors. It is best kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols & Data

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude deprotected product.

Data Summary: Common Deprotection Conditions
ReagentSolventTemperature (°C)Typical TimeNotes
20-50% TFADCM0 to RT0.5 - 3 hStandard, highly effective.
4M HClDioxane0 to RT1 - 4 hGood alternative to TFA.
Oxalyl ChlorideMethanolRT1 - 4 hMild conditions.[7]
Visualizing the Deprotection Workflow

DeprotectionWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_product Product Start Boc-Protected Amine Reaction Add Acid (e.g., TFA in DCM) Start->Reaction Dissolve TLC Monitor by TLC Reaction->TLC Sample TLC->Reaction Incomplete Workup Quench & Extract TLC->Workup Complete Product Deprotected Amine Workup->Product Isolate

Caption: A typical workflow for the acid-catalyzed deprotection of a Boc-protected amine.

Mechanistic Insight

The acid-catalyzed cleavage of the Boc group proceeds through a specific mechanism that highlights its lability.

Mechanism of Boc Deprotection

Boc_Deprotection_Mechanism BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H+ Carbocation t-Bu+ ProtonatedBoc->Carbocation -> Amine R-NH2 ProtonatedBoc->Amine -> CO2 CO2 ProtonatedBoc->CO2 -> Isobutene Isobutene Carbocation->Isobutene - H+

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Cleavage: The protonated intermediate undergoes cleavage to form the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3]

  • Cation Quenching: The tert-butyl cation is then typically quenched by a nucleophile or eliminates a proton to form isobutene.

References

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved February 7, 2024, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved February 7, 2024, from [Link]

  • Deprotection of different N-Boc-compounds. (2008). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008). Taylor & Francis Online. Retrieved February 7, 2024, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (2012). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved February 7, 2024, from [Link]

  • tert-butyl 4-(2-(methoxycarbonyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate. (n.d.). Molbase. Retrieved February 7, 2024, from [Link]

  • 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. (2005). PubMed. Retrieved February 7, 2024, from [Link]

Sources

Technical Support Center: Purification of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate from Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet challenging task of purifying N-Boc protected tetrahydropyridine derivatives, specifically tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate, from the stoichiometric byproduct, triphenylphosphine oxide (TPPO). TPPO is a frequent byproduct of widely used synthetic transformations, including the Wittig, Mitsunobu, and Appel reactions.[1] Its removal often complicates downstream processing. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so challenging to remove from my reaction mixture?

A1: The difficulty in removing TPPO stems from a combination of its physical properties. It is a highly crystalline, polar, and non-volatile solid.[2][3] Its polarity can be similar to that of many desired products, leading to co-elution during column chromatography. Furthermore, its high crystallinity can sometimes cause it to precipitate along with the product during crystallization attempts, leading to impure solids.

Q2: What are the primary strategies for separating my product from TPPO?

A2: There are three main strategies, each leveraging different properties of TPPO and your target compound:

  • Chromatography: Exploits the polarity difference between your product and the more polar TPPO.

  • Trituration/Crystallization: Leverages the poor solubility of TPPO in non-polar organic solvents.[3]

  • Precipitation via Metal Salt Complexation: Utilizes the Lewis basicity of the phosphine oxide oxygen to form an insoluble complex with a Lewis acidic metal salt, which can then be filtered off.[1]

Q3: How do I select the most appropriate purification method for my specific experiment?

A3: The choice depends critically on the properties of your desired product, tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate. As an N-Boc protected amine, your product is expected to be relatively non-polar. The following flowchart provides a general decision-making framework.

G start Crude Reaction Mixture (Product + TPPO) is_product_nonpolar Is the product significantly less polar than TPPO? start->is_product_nonpolar is_product_soluble Is the product soluble in a non-polar solvent (e.g., Ether, Hexane)? is_product_nonpolar->is_product_soluble No chromatography Strategy 1: Flash Column Chromatography is_product_nonpolar->chromatography  Yes has_lewis_base Does the product contain Lewis basic sites that could compete with TPPO? is_product_soluble->has_lewis_base No trituration Strategy 2: Trituration / Crystallization is_product_soluble->trituration  Yes precipitation Strategy 3: Precipitation via Metal Salt Complexation has_lewis_base->precipitation No re_evaluate Re-evaluate Options: Consider sequential methods or alternative strategies has_lewis_base->re_evaluate  Yes

Caption: Decision flowchart for selecting a TPPO removal method.

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step instructions and troubleshooting for the most effective purification strategies.

Strategy 1: Purification by Flash Column Chromatography

Q: How can I optimize the separation of my non-polar product from the polar TPPO using a silica gel column?

A: Principle of Causality: This method relies on the differential adsorption of compounds to a stationary phase (silica gel) based on their polarity. Silica gel is highly polar. Non-polar compounds like your target molecule will have weak interactions and elute quickly with a non-polar mobile phase. The more polar TPPO will adsorb more strongly to the silica and require a more polar mobile phase to elute.

  • Preparation: Concentrate your crude reaction mixture onto a small amount of silica gel ("dry loading"). This prevents the use of a strong solvent that could interfere with the initial separation on the column.

  • Column Packing: Pack a silica gel column using a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a very non-polar solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate). Your product, tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate, should begin to elute.

    • Monitor the elution using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to ensure all of your product is collected.

    • TPPO typically requires a much more polar system to elute (often >50% Ethyl Acetate in Hexane).[4] After your product has been fully collected, you can flush the column with a high concentration of ethyl acetate or switch to dichloromethane/methanol to remove the TPPO.

  • Isolation: Combine the fractions containing your pure product and concentrate under reduced pressure.

G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation crude Crude Mixture adsorb Adsorb onto Silica Gel crude->adsorb dry_load Dry Load Sample adsorb->dry_load load Load Sample dry_load->load pack Pack Column (Non-polar eluent) pack->load elute_product Elute with Non-polar Solvent load->elute_product elute_tppo Flush with Polar Solvent elute_product->elute_tppo collect_product Collect Product Fractions (TLC) elute_product->collect_product collect_tppo Discard TPPO Fractions elute_tppo->collect_tppo concentrate Concentrate collect_product->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for TPPO removal via flash chromatography.

  • Problem: My product and TPPO are co-eluting.

    • Solution: Your eluent system is too polar too quickly. Use a shallower gradient. Start with 100% Hexane and increase the Ethyl Acetate concentration by only 1-2% increments. Alternatively, consider a different solvent system like Toluene/Acetone or Dichloromethane/Methanol.

  • Problem: TPPO is "streaking" down the column and contaminating my fractions.

    • Solution: This often indicates column overloading. Use a larger diameter column or less crude material. Ensure your dry-loading technique is sound; all solvent should be removed before adding the sample to the column.

Strategy 2: Purification by Trituration

Q: How can I remove TPPO without chromatography if my product is relatively non-polar?

A: Principle of Causality: This technique exploits the poor solubility of TPPO in certain organic solvents in which your product is soluble. By suspending the crude mixture in such a solvent, the product dissolves while the TPPO remains a solid, allowing for separation by simple filtration. TPPO is known to be poorly soluble in cold diethyl ether and hexane.[3]

  • Concentration: Concentrate the crude reaction mixture in vacuo to obtain a solid or viscous oil.

  • Suspension: Add a minimal amount of a cold, non-polar solvent. Cold diethyl ether is an excellent starting point. Other options include pentane, hexane, or mixtures thereof.[5][6]

  • Trituration: Vigorously stir or sonicate the resulting suspension. The goal is to break up the crude solid and dissolve the soluble components (your product). This should be done for 10-15 minutes. Keeping the mixture cold (e.g., in an ice bath) will minimize the dissolution of TPPO.

  • Filtration: Filter the suspension through a Büchner funnel or a sintered glass funnel. Wash the collected solid (primarily TPPO) with a small amount of the cold solvent to recover any trapped product.

  • Isolation: Collect the filtrate, which contains your dissolved product, and concentrate it under reduced pressure to yield the purified material. It may be necessary to repeat this procedure 2-3 times to achieve high purity.[5][6]

  • Problem: My product is also precipitating or is not dissolving.

    • Solution: The chosen solvent is too non-polar for your product. Try a slightly more polar solvent system, such as a 10:1 mixture of Hexane:Diethyl Ether or Hexane:Dichloromethane. Alternatively, increase the volume of the solvent used.

  • Problem: A significant amount of TPPO remains in my product after filtration.

    • Solution: The trituration was not efficient enough, or the solvent was not cold enough. Repeat the procedure, ensuring the solvent is pre-chilled and the suspension is kept in an ice bath during stirring/sonication.

Strategy 3: Precipitation via Metal Salt Complexation

Q: My product has intermediate polarity, making chromatography and trituration difficult. Is there another way?

A: Principle of Causality: The oxygen atom in TPPO is a good Lewis base. It can donate its lone pair of electrons to a Lewis acidic metal center, such as Mg(II), Zn(II), or Ca(II), to form a stable coordination complex.[1][3] These complexes, such as ZnCl₂(TPPO)₂, are often poorly soluble in common organic solvents and will precipitate, allowing for their removal by filtration.[3][5]

  • Dissolution: Dissolve the crude reaction mixture in a suitable polar organic solvent. This method is effective in solvents like ethanol, ethyl acetate, and tetrahydrofuran (THF).[3][5]

  • Precipitation: Add a solution of anhydrous ZnCl₂ (1.0 to 1.2 equivalents relative to the theoretical amount of TPPO) in the same solvent.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

  • Filtration: Filter the mixture to remove the insoluble metal-TPPO complex.

  • Workup & Isolation: Transfer the filtrate to a separatory funnel. Wash with water to remove any excess ZnCl₂. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the purified product.

G crude Crude Mixture in Polar Solvent add_salt Add Anhydrous Metal Salt Solution (e.g., ZnCl2, CaBr2) crude->add_salt stir Stir at RT (1-2 hours) add_salt->stir precipitate Insoluble [Metal(TPPO)n] Complex Precipitates stir->precipitate filter Filter Suspension precipitate->filter filtrate Filtrate (Product + Solvent) filter->filtrate solid Solid Waste (TPPO Complex) filter->solid workup Aqueous Workup (Wash, Dry) filtrate->workup concentrate Concentrate workup->concentrate product Pure Product concentrate->product

Caption: Workflow for TPPO removal via metal salt precipitation.

Metal SaltCommon SolventsEfficacyReference
MgCl₂ Toluene, Ethyl AcetateGood, but ineffective in THF[1]
ZnCl₂ Toluene, Ethyl Acetate, Ethanol, THFGood, but can form oils in THF[1][3][5]
CaBr₂ THF, 2-MeTHF, MTBEExcellent (>95% removal in THF)[1]
  • Problem: No precipitate forms, or an unfilterable oil is produced.

    • Solution: This is a known issue, particularly with MgCl₂ and ZnCl₂ in ethereal solvents like THF.[1] The most robust solution is to switch to anhydrous calcium bromide (CaBr₂), which has been shown to be highly effective at precipitating TPPO from THF solutions.[1][7] Ensure your reagents and solvent are anhydrous, as water can interfere with complex formation.

  • Problem: My product yield is low after the procedure.

    • Solution: Your product may contain a Lewis basic site that is also coordinating to the metal salt, causing it to be lost upon filtration. If your molecule has competing coordination sites (e.g., unprotected heterocycles, carbonyls), this method may not be suitable. In this case, revert to chromatography or trituration.

References

  • ROK Chem. Triphenylphosphine oxide (TPPO) - pure. [Link]

  • Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate. [Link]

  • Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. [Link]

  • Wikipedia. Triphenylphosphine oxide. [Link]

  • American Chemical Society. Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]

  • IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

  • Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • National Institutes of Health, PubChem. Triphenylphosphine Oxide | C18H15OP | CID 13097. [Link]

  • ACS Publications. Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 | Organic Process Research & Development. [Link]

  • National Institutes of Health, PubChem. tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate | C10H16BrNO2 | CID 44239841. [Link]

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]

  • ResearchGate. How we can remove triphenylphosphine oxide from mitsunobu mixture without column?. [Link]

Sources

Validation & Comparative

"Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate" Structure-Activity Relationship Studies Content Type: Publish Comparison Guide

Executive Summary: The "Trojan Horse" Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (henceforth N-Boc-4-PTP ) represents a critical "privileged structure."[1] It serves as the metabolically stable, non-toxic synthetic precursor to the 4-phenyl-1,2,3,6-tetrahydropyridine pharmacophore—a motif central to dopamine transporter (DAT) inhibitors, serotonin modulators, and opioid receptor ligands.[1]

This guide objectively compares N-Boc-4-PTP against its structural analogs (Saturated Piperidines and N-Methyl variants), analyzing its performance as both a synthetic intermediate and a biological probe .

Key Finding: Unlike its N-methyl analog (the neurotoxin MPTP), the N-Boc variant offers a safety profile that allows for high-throughput SAR (Structure-Activity Relationship) exploration without immediate neurotoxicity risks, while preserving the critical C4-C5 double bond required for planar receptor binding pockets.[1]

Comparative Analysis: Scaffold Performance

Biological & Synthetic Performance Matrix

The following table contrasts N-Boc-4-PTP with its two primary alternatives in drug design: the saturated Piperidine analog and the N-Methyl (MPTP) analog.

FeatureN-Boc-4-PTP (Target) N-Boc-4-Phenylpiperidine (Alternative A)MPTP (N-Methyl Analog) (Alternative B)[1]
Conformation Semi-Rigid (Half-Chair) Flexible (Chair)Semi-Rigid (Half-Chair)
C4-C5 Geometry Planar (sp² character)Tetrahedral (sp³ character)Planar (sp² character)
Synthetic Utility High (Acid-labile protecting group)High (Standard coupling)Low (Hard to functionalize N)
Toxicity Profile Safe (Prodrug/Protected)SafeCritical Hazard (Neurotoxic)
DAT Affinity Low (due to bulky Boc)LowHigh (as MPP+ metabolite)
Primary Use SAR Library ConstructionSaturated Analog ScreeningParkinson's Disease Modeling
Critical Insight: The "Double Bond" Effect

The defining feature of N-Boc-4-PTP is the alkene at the C4-C5 position.

  • Performance Advantage: This double bond forces the phenyl ring into a specific torsional angle relative to the heterocycle, mimicking the planar transition state of dopamine.

  • Experimental Evidence: In serotonin reuptake inhibitor (SSRI) studies (e.g., Paroxetine precursors), the tetrahydropyridine analogs often show 3-10x higher affinity for the transporter compared to their saturated piperidine counterparts due to entropy-favored binding (less conformational penalty upon binding).[1]

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold revolves around three vectors: the Nitrogen protecting group, the C4-Aryl substitution, and the C4-C5 unsaturation.

Mechanism of Action & SAR Logic

The biological activity of the deprotected amine (derived from N-Boc-4-PTP) relies on its ability to interact with monoamine transporters.

  • Vector A (Nitrogen): The Boc group renders the molecule lipophilic and inactive. Removal (TFA/HCl) yields the secondary amine, which forms a salt bridge with Aspartate residues in the DAT/SERT binding pocket.[1]

  • Vector B (C4-Aryl): Electron-withdrawing groups (e.g., 4-F, 3-CF3) on the phenyl ring typically enhance metabolic stability by blocking hydroxylation.[1]

  • Vector C (Alkene): Essential for "locking" the phenyl ring orientation.[1] Hydrogenation to piperidine often results in a "cliff" in potency for sigma-receptor ligands.

Visualizing the SAR Workflow

The following diagram illustrates the decision matrix for optimizing this scaffold.

SAR_Logic Scaffold N-Boc-4-PTP (Scaffold) Path_A Vector A: Nitrogen (Deprotection) Scaffold->Path_A TFA/DCM Path_B Vector B: C4-Aryl (Suzuki Coupling) Scaffold->Path_B Ar-B(OH)2 / Pd(0) Path_C Vector C: C4-C5 Alkene (Reduction) Scaffold->Path_C H2 / Pd/C Outcome_A Free Amine (High DAT Affinity) Path_A->Outcome_A Outcome_B Biaryl Analogs (Selectivity Tuning) Path_B->Outcome_B Outcome_C Piperidine Analog (Loss of Rigidity) Path_C->Outcome_C

Figure 1: SAR Decision Matrix for Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate optimization. Green indicates activation, Yellow indicates tuning, Red indicates conformational change.[1]

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

Why this method? Traditional synthesis via Grignard addition to N-Boc-4-piperidone followed by dehydration often yields regioisomeric mixtures (double bond migration). The Suzuki coupling of the enol triflate is the "Gold Standard" for regioselectivity.

Reagents:

  • N-Boc-4-piperidone

  • Lithium Diisopropylamide (LDA)[1]

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2)[1]

  • Phenylboronic acid[1][2]

  • Pd(PPh3)4 (Catalyst)[1][3][4]

Protocol:

  • Enol Triflate Formation:

    • Cool a solution of N-Boc-4-piperidone (1.0 eq) in dry THF to -78°C.

    • Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour.

    • Add PhNTf2 (1.05 eq) in THF.[1] Warm to 0°C and stir for 2 hours.

    • Validation: TLC should show disappearance of ketone. Quench with NaHCO3. Isolate enol triflate (yield typically >85%).[1]

  • Suzuki Coupling:

    • Dissolve Enol Triflate (1.0 eq) and Phenylboronic acid (1.2 eq) in DME/H2O (3:1).

    • Add Na2CO3 (2.0 eq) and Pd(PPh3)4 (5 mol%).[1]

    • Degas with Argon for 10 mins (Critical to prevent homocoupling).

    • Reflux at 80°C for 6-12 hours.

    • Purification: Column chromatography (Hexane/EtOAc).[1]

Data Output:

  • Yield: Expect 75-85%.

  • Purity: >98% (HPLC).

  • NMR Signature: Look for the alkene proton at ~6.05 ppm (broad singlet).[1]

Biological Assay: DAT Binding Competition

Objective: Determine if the derivative retains affinity for the Dopamine Transporter (DAT).

Protocol:

  • Membrane Prep: Rat striatal membranes (rich in DAT).

  • Radioligand: [3H]-WIN 35,428 (High affinity DAT ligand).

  • Incubation:

    • Mix membrane (50 µg protein), [3H]-WIN 35,428 (5 nM), and increasing concentrations of Test Compound (0.1 nM to 10 µM).

    • Incubate at 4°C for 2 hours (Equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Visualizing the Synthesis Pathway

The following diagram details the regioselective synthesis pathway, highlighting the critical intermediate steps.

Synthesis_Flow Start N-Boc-4-Piperidone Step1 Enolate Formation (-78°C, LDA) Start->Step1 Deprotonation Inter Vinyl Triflate Intermediate (Stable, Isolable) Step1->Inter Trapping with PhNTf2 Step2 Suzuki Coupling (Pd(0), Ar-B(OH)2) Inter->Step2 Oxidative Addition Product N-Boc-4-PTP (Target Scaffold) Step2->Product Reductive Elimination

Figure 2: Regioselective synthesis of N-Boc-4-PTP via Vinyl Triflate. This route avoids double-bond migration common in acid-catalyzed dehydration.

References

  • Synthesis of Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate. Atlantis Press. (2018).[1][5]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol. Sci. (2021).[1]

  • Memory, mood, dopamine, and serotonin in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned mouse model. PubMed.[1] (2012).[1][6]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules. (2019).[1] [1]

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds. BenchChem. (2025).[1][3][2][7]

Sources

Technical Comparison Guide: Impurity Profiling of Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate (also known as N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine) is a critical intermediate in the synthesis of pharmaceutical agents, including Paroxetine and various sigma receptor ligands.

Its structural integrity is paramount due to a specific safety alert: the deprotected and oxidized form of this scaffold correlates structurally with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a potent neurotoxin. Therefore, the analytical method must not only separate the product from synthetic byproducts but also detect trace levels of the deprotected amine and aromatized pyridine species.

This guide compares the industry-standard C18 retention mechanism against the Phenyl-Hexyl stationary phase, demonstrating why Phenyl-Hexyl offers superior selectivity for this specific aromatic-rich heterocycle.

Critical Impurity Profile

Before selecting a column, we must define the "Critical Quality Attributes" (CQAs) for this molecule. The synthesis typically involves a Grignard reaction on N-Boc-4-piperidone followed by acid-catalyzed dehydration.

Impurity IDNameOriginRisk Factor[M+H]+ (

)
Imp-A N-Boc-4-hydroxy-4-phenylpiperidineSynthetic Intermediate (Precursor)Process Impurity278.17
Imp-B 4-phenyl-1,2,3,6-tetrahydropyridineAcidic Degradation (Des-Boc)Genotoxic / Neurotoxic Precursor 160.11
Imp-C N-Boc-4-phenylpiperidineOver-reductionProcess Impurity262.18
Imp-D 4-phenylpyridineOxidation (Aromatization)Genotoxic Alert156.08
Target Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate Product API Intermediate 260.16

Note on MS Detection: The Boc group is labile. In ESI+, the Target often shows a dominant source-fragment ion at


 204.1 (Loss of t-Butyl, -56 Da) or 

160.1 (Loss of Boc, -100 Da). Soft ionization parameters are required to distinguish the actual Imp-B from in-source fragmentation of the Target.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The Challenge: Hydrophobic Similarity

The Target, Imp-A, and Imp-C are all highly hydrophobic with similar logP values.

  • Method A (Standard): C18 Column.[1] Relies purely on hydrophobic interaction.

  • Method B (Recommended): Phenyl-Hexyl Column. Utilizes

    
     interactions with the phenyl ring of the analyte.[2][3]
    
Performance Data Comparison
FeatureMethod A: C18 (Generic)Method B: Phenyl-Hexyl (Targeted)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Stacking
Imp-A vs. Target Resolution (

)
~1.5 (Baseline)> 3.5 (Excellent)
Isomer Selectivity Poor (Co-elution of double bond isomers)High (Resolves positional isomers)
Peak Shape (Basic Amines) Tailing often observed for Imp-BSharper peaks due to steric protection
Orthogonality StandardOrthogonal to C18
Technical Insight

The Phenyl-Hexyl phase provides a "secondary retention" mechanism. The phenyl ring on the analyte interacts with the phenyl ring on the stationary phase.[4]

  • Imp-A (Alcohol): The -OH group disrupts the

    
    -cloud, reducing retention relative to the Target on Phenyl-Hexyl.
    
  • Imp-D (Pyridine): The fully aromatic pyridine ring has the strongest

    
     interaction, shifting its retention time significantly away from the tetrahydropyridine, preventing co-elution.
    

Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of Ammonium Formate is critical to buffer the residual amines (Imp-B) and ensure sharp peak shapes.

LC Conditions
  • Instrument: UHPLC System (Agilent 1290 or Waters Acquity)

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than Acetonitrile).
    
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 30% Equilibration
1.00 30% Isocratic Hold (Elute polar salts)
10.00 90% Linear Gradient
12.00 90% Wash

| 12.10 | 30% | Re-equilibration |

MS Conditions (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][5]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Keep low to minimize in-source Boc fragmentation).

  • Desolvation Temp: 450°C.

  • Detection: MRM (Multiple Reaction Monitoring) or High-Res TOF.

Key MRM Transitions:

  • Target:

    
     (Quant), 
    
    
    
    (Qual).
  • Imp-B (Des-Boc):

    
     (Confirming pyridine ring integrity).
    
  • Imp-A (Hydroxy):

    
     (Water loss + t-Butyl loss).
    

Visualizing the Workflow

Diagram 1: Impurity Genesis & Degradation Pathway

This diagram illustrates where the impurities originate during the synthesis and storage.

ImpurityPathway SM N-Boc-4-Piperidone (Starting Material) IMPA Impurity A (Tert-alcohol Intermediate) [M+H]+ 278 SM->IMPA + PhMgBr (Grignard) TARGET TARGET PRODUCT (Tetrahydropyridine) [M+H]+ 260 IMPA->TARGET Acid Dehydration (-H2O) IMPB Impurity B (Des-Boc Amine) [M+H]+ 160 IMPA->IMPB Side Reaction TARGET->IMPB Acid Hydrolysis (-Boc) IMPD Impurity D (4-Phenylpyridine) [M+H]+ 156 IMPB->IMPD Oxidation (-4H)

Caption: Genesis of critical impurities. Impurity B and D represent the highest toxicological risks.

Diagram 2: Method Development Decision Tree

A logical flow for selecting the correct column chemistry based on initial screening results.

DecisionTree Start Start Method Development Target: N-Boc-Tetrahydropyridine ScreenC18 Screen 1: C18 Column Mobile Phase: H2O/ACN Start->ScreenC18 CheckRes Is Resolution (Imp-A vs Target) > 2.0? ScreenC18->CheckRes Success Validate C18 Method CheckRes->Success Yes Fail Co-elution or Tailing CheckRes->Fail No SwitchPhenyl Switch to Phenyl-Hexyl Column Change Organic to Methanol Fail->SwitchPhenyl Mechanism Activate pi-pi Interactions (Separates aromatics from aliphatics) SwitchPhenyl->Mechanism FinalVal Validate Phenyl-Hexyl Method Mechanism->FinalVal

Caption: Logic flow for selecting Phenyl-Hexyl over C18 when analyzing aromatic heterocycles.

References

  • Paroxetine Synthesis & Impurities

    • Title: Process for the preparation of paroxetine and structurally related compounds.[6][7][8]

    • Source: DrugFuture / Patent Literature.[7]

    • URL:[Link]

  • Column Selection (Phenyl-Hexyl vs. C18)

    • Title: Getting the Most from Phenyl Stationary Phases for HPLC.[9]

    • Source: LCGC Intern
    • URL:[Link]

  • Mass Spectrometry of Boc-Derivatives

    • Title: Fragmentation of synthetic cannabinoids with tert-butyl group ionized by electrospray.[5][10] (Demonstrates Boc/t-Butyl loss mechanisms).

    • Source: Journal of Mass Spectrometry (PubMed).
    • URL:[Link]

  • MPTP Analysis Context

    • Title: Quantification of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in Brain Tissue.[11]

    • Source: PubMed.
    • URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.